Product packaging for Amino-PEG10-acid(Cat. No.:)

Amino-PEG10-acid

Numéro de catalogue: B1458906
Poids moléculaire: 529.6 g/mol
Clé InChI: SVXUSQJNNODUGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino-PEG10-acid is a useful research compound. Its molecular formula is C23H47NO12 and its molecular weight is 529.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H47NO12 B1458906 Amino-PEG10-acid

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXUSQJNNODUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG10-acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, applications, and handling of Amino-PEG10-acid, a versatile heterobifunctional crosslinker. Its unique structure, featuring a terminal primary amine and a carboxylic acid separated by a hydrophilic polyethylene glycol (PEG) spacer, makes it a valuable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a well-defined molecule with consistent physicochemical properties crucial for its application in sensitive biological systems. The following tables summarize its key quantitative data.

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C23H47NO12[][2]
Molecular Weight 529.62 g/mol [][3]
Exact Mass 529.3098 u[]
Purity ≥98%
CAS Number 2170987-85-4, 196936-04-6
IUPAC Name 1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid
Storage and Handling
ConditionRecommendationSource
Short-term Storage 0 - 4 °C (days to weeks)
Long-term Storage -20 °C (months to years)
Shipping Condition Ambient temperature
Solubility Highly water-soluble

Bifunctional Reactivity and Applications

The core utility of this compound lies in its bifunctional nature. The terminal primary amine and carboxylic acid groups allow for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG10 spacer enhances the solubility of the resulting conjugate in aqueous media and can reduce non-specific binding.

The primary amine is reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, as well as carbonyls like aldehydes and ketones. Conversely, the carboxylic acid can be activated to react with primary amines on other molecules, forming a stable amide bond. This dual reactivity makes it an ideal linker for creating complex bioconjugates.

A primary application of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras), where it can serve as the linker connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein.

Experimental Protocols

Detailed methodologies for utilizing this compound in conjugation reactions are crucial for successful experimental outcomes. Below are representative protocols for the activation and coupling of this compound to other molecules.

Protocol 1: Amine Coupling using EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid terminus of this compound for reaction with a primary amine-containing molecule (e.g., a protein, peptide, or antibody).

Materials:

  • This compound

  • Molecule with a primary amine (Molecule-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add 1.1 equivalents of NHS (or sulfo-NHS) and 1.1 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Coupling to Amine-Containing Molecule:

    • In a separate vessel, dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated this compound NHS ester solution to the amine solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to quench any unreacted NHS ester.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method to remove unreacted linker and byproducts. Common methods include size-exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography (IEX) which separates based on charge differences.

Protocol 2: Carboxylic Acid Coupling

This protocol describes the reaction of the amine terminus of this compound with a carboxylic acid-containing molecule that has been pre-activated as an NHS ester.

Materials:

  • This compound

  • Molecule with a carboxylic acid pre-activated as an NHS ester (Molecule-COOH-NHS)

  • Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS)

  • Purification system

Procedure:

  • Dissolution:

    • Dissolve the Molecule-COOH-NHS in an appropriate organic solvent (e.g., DMF or DMSO) if not already in solution.

    • Dissolve this compound in the Reaction Buffer.

  • Coupling Reaction:

    • Slowly add the Molecule-COOH-NHS solution to the this compound solution with continuous stirring. A 1:1 or 2:1 molar ratio of NHS-ester to amine can be used depending on the reaction kinetics.

    • Stir the reaction mixture for 3-24 hours at room temperature. The reaction progress can be monitored by LC-MS or TLC.

  • Purification:

    • The final product can be purified by standard organic synthesis workup or by chromatography.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows described above.

G Bifunctional Reactivity of this compound cluster_0 This compound cluster_1 Reaction Partners Amine Primary Amine (-NH2) PEG PEG10 Spacer Amine->PEG NHS_Ester Activated Ester (e.g., NHS-Ester) Amine->NHS_Ester Forms Amide Bond Aldehyde Aldehyde/Ketone Amine->Aldehyde Forms Imine (Reductive Amination) Carboxyl Carboxylic Acid (-COOH) PEG->Carboxyl Primary_Amine Primary Amine Carboxyl->Primary_Amine Forms Amide Bond (with EDC/NHS activation)

Caption: Bifunctional reactivity of this compound.

G Experimental Workflow: EDC/NHS Amine Coupling start Start dissolve Dissolve this compound in Activation Buffer start->dissolve add_reagents Add EDC and NHS/sulfo-NHS dissolve->add_reagents activate Incubate to form NHS ester add_reagents->activate prepare_protein Dissolve Amine-Molecule in Coupling Buffer activate->prepare_protein couple Mix Activated PEG with Amine-Molecule activate->couple prepare_protein->couple incubate_couple Incubate for Coupling couple->incubate_couple quench Quench Reaction incubate_couple->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify end End purify->end

Caption: Workflow for coupling to an amine-containing molecule.

This guide serves as a foundational resource for researchers and developers working with this compound. For specific applications, further optimization of reaction conditions may be necessary. Always refer to the manufacturer's specific product information for the most accurate and up-to-date data.

References

An In-depth Technical Guide to Amino-PEG10-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-PEG10-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation. We will delve into its chemical structure, properties, and its application in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts: Structure and Properties

This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a 10-unit ethylene glycol chain. This defined structure provides a precise spacer length, which is crucial for optimizing the efficacy of the final conjugate.[1] The PEG backbone imparts significant hydrophilicity, enhancing the solubility and reducing the aggregation of conjugated molecules, which is particularly beneficial when working with hydrophobic drugs or proteins.[2][3]

Chemical Structure:

H₂N-(CH₂CH₂O)₁₀-CH₂CH₂COOH

IUPAC Name: 1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. Data is aggregated from various chemical suppliers.

PropertyValueReferences
Chemical Formula C₂₃H₄₇NO₁₂[1]
Molecular Weight ~529.62 g/mol
CAS Number 2170987-85-4, 196936-04-6 (HCl salt)
Purity >95% - >98%
Appearance White solid
Solubility Soluble in Methanol, DMF, DMSO
Storage Short term: 0 - 4°C; Long term: -20°C

Applications in Bioconjugation

The dual functionality of this compound makes it a versatile tool for covalently linking two different molecules. The amine group can react with activated esters (like NHS esters) or carboxylic acids, while the terminal carboxylic acid can be activated to react with primary amines. This linker is frequently employed in the synthesis of complex biomolecules, including:

  • Antibody-Drug Conjugates (ADCs): By linking a potent cytotoxic drug to a monoclonal antibody, ADCs can selectively deliver therapy to target cells. PEG linkers enhance the solubility and pharmacokinetic profile of the ADC.

  • PROTACs: These molecules induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. The linker's length and flexibility are critical for the formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Peptide Modification and Synthesis: PEGylation of peptides can improve their solubility and bioavailability.

  • Surface Modification: The linker can be used to functionalize surfaces of nanoparticles or beads to reduce non-specific protein binding and attach affinity ligands.

Logical and Experimental Workflows

General Mechanism of a PROTAC

This compound does not participate in signaling pathways directly. Instead, it serves as the crucial linker in molecules like PROTACs that modulate these pathways by inducing protein degradation. The diagram below illustrates the catalytic mechanism of a PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds PROTAC_Bound PROTAC E3 E3 Ubiquitin Ligase E3->PROTAC Binds POI_Bound Target Protein POI_Bound->PROTAC_Bound POI_Ub Ubiquitinated Target Protein E3_Bound E3 Ligase E3_Bound->PROTAC_Bound Ub Ubiquitin E3_Bound->Ub Recruits Ub->POI_Bound Transfers Proteasome Proteasome POI_Ub->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades into

Caption: General catalytic cycle of a PROTAC molecule.

Experimental Workflow: Synthesis of a Heterobifunctional Conjugate

The following diagram outlines a typical experimental workflow for synthesizing a molecule where two components, Molecule A and Molecule B, are joined using this compound as a linker.

Synthesis_Workflow Workflow for Conjugation using this compound molA Molecule A (with -COOH group) activation1 Step 1: Activate -COOH on Molecule A (e.g., HATU, DIPEA in DMF) molA->activation1 linker This compound (H₂N-PEG₁₀-COOH) coupling1 Step 2: Amide Bond Formation Couple activated Molecule A to Linker's -NH₂ group linker->coupling1 activation1->coupling1 intermediate Intermediate Conjugate (A-PEG₁₀-COOH) coupling1->intermediate activation2 Step 3: Activate -COOH on Intermediate (e.g., EDC, NHS in MES buffer) intermediate->activation2 coupling2 Step 4: Amide Bond Formation Couple activated Intermediate to Molecule B activation2->coupling2 molB Molecule B (with -NH₂ group) molB->coupling2 final_product Final Conjugate (A-Linker-B) coupling2->final_product purification Step 5: Purification (e.g., HPLC, Column Chromatography) final_product->purification

Caption: Two-step synthesis of a conjugate using this compound.

Experimental Protocols

Below are representative protocols for the two key reactions involving the functional groups of this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Coupling the Amine Terminus of the Linker

This protocol describes the reaction of the primary amine on this compound with a molecule containing a carboxylic acid (Component A-COOH). This is a common first step in PROTAC synthesis.

Reagents and Materials:

  • Component A-COOH (1.0 eq)

  • Amino-PEG10-Boc (if protection of the other end is needed) or this compound (1.1 eq)

  • HATU (1.2 eq) or other peptide coupling agent

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the this compound (or its protected form) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction time can range from a few hours to overnight (typically 12-24 hours).

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, perform an appropriate workup. This may involve diluting the reaction with a solvent like ethyl acetate and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO₃, brine) to remove excess reagents and DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired conjugate.

Protocol 2: Coupling the Carboxylic Acid Terminus of the Linker

This protocol details the activation of the carboxylic acid on the PEG linker and its subsequent reaction with an amine-containing molecule. This is often performed after the first component has been attached to the linker's amine terminus.

Reagents and Materials:

  • Intermediate Conjugate with a terminal -COOH (e.g., A-PEG10-COOH) (1.0 eq)

  • EDC (1.2 - 2.0 eq)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS (1.2 - 2.0 eq)

  • Amine-containing molecule (R-NH₂) (1.5 eq)

  • Appropriate buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for coupling) or anhydrous solvent (DMF, DCM).

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve the carboxylic acid-terminated intermediate in the activation buffer (e.g., 0.5 M MES, pH 5.5) or an anhydrous solvent like DMF.

  • Add EDC to the solution and stir for 10 minutes.

  • Add NHS to the reaction mixture. Allow the activation to proceed for 15-60 minutes at room temperature.

  • Introduce the amine-containing molecule (R-NH₂), which may be dissolved in a coupling buffer (e.g., PBS, pH 7.2-7.5) to facilitate the reaction.

  • Let the reaction stir for 2 to 12 hours at room temperature.

  • Monitor reaction progress by LC-MS or TLC.

  • Quench the reaction if necessary. Unreacted NHS esters can be hydrolyzed by adding hydroxylamine or another primary amine like Tris or glycine.

  • Purify the final product using standard techniques such as preparative HPLC or column chromatography.

References

An In-Depth Technical Guide to Amino-PEG10-acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Amino-PEG10-acid, a heterobifunctional linker critical in the fields of bioconjugation and drug development. It is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed data, experimental protocols, and visual workflows to facilitate its application in the laboratory.

Core Data Presentation

The definitive chemical and physical properties of this compound are summarized in the table below. It is crucial to distinguish this specific molecule from other PEGylated compounds that are sometimes non-specifically referred to by similar names under different CAS numbers.

ParameterValueReference
Chemical Name 1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid[1]
Synonyms NH2-PEG10-COOH, H2N-PEG10-CH2CH2COOH, Amino-PEG10-propionic acid[1]
CAS Number 2170987-85-4[1]
Molecular Formula C23H47NO12[1]
Molecular Weight 529.62 g/mol [1]
Appearance White solid
Solubility Soluble in MeOH, DMF, and DMSO

Key Applications in Drug Development

This compound is a versatile tool in drug development, primarily utilized as a flexible, hydrophilic spacer to connect two molecules. Its polyethylene glycol (PEG) chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate. The terminal primary amine and carboxylic acid groups allow for straightforward and efficient coupling to a variety of functional groups on target molecules.

Two of the most significant applications are:

  • PROTAC (Proteolysis-Targeting Chimera) Synthesis: this compound serves as a linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.

  • Bioconjugation: This linker is widely used to conjugate biomolecules such as proteins, peptides, and antibodies to other molecules, including small molecule drugs, fluorescent dyes, or other labels. This process, often referred to as PEGylation, can enhance the therapeutic efficacy, stability, and solubility of the biomolecule.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in PROTAC synthesis and protein bioconjugation. These protocols are based on established chemical principles and may require optimization for specific substrates and applications.

Protocol 1: Solid-Phase Synthesis of a PROTAC Using this compound

This protocol outlines the synthesis of a PROTAC on a solid support, where an E3 ligase ligand is first immobilized, followed by the sequential addition of the this compound linker and the target protein ligand.

Materials and Reagents:

  • Aminomethylated polystyrene resin

  • E3 ligase ligand with a carboxylic acid functional group (e.g., a pomalidomide derivative)

  • This compound

  • Target protein ligand with a carboxylic acid functional group

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% water, 2.5% triisopropylsilane

Methodology:

  • Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes in a reaction vessel.

  • E3 Ligase Ligand Immobilization:

    • To the swollen resin, add a solution of the carboxylic acid-functionalized E3 ligase ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Linker Coupling (this compound):

    • To the resin-bound E3 ligase ligand, add a solution of this compound (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Target Protein Ligand Coupling:

    • To the resin-bound E3 ligase ligand-linker construct, add a solution of the carboxylic acid-functionalized target protein ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage and Purification:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude PROTAC by preparative HPLC to obtain the final product.

Protocol 2: Bioconjugation of a Protein with this compound via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of this compound to primary amine groups (e.g., lysine residues) on a protein using EDC and NHS chemistry.

Materials and Reagents:

  • Protein to be conjugated

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting column for purification

Methodology:

  • Protein Preparation: Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

  • This compound Activation:

    • Dissolve this compound in the Activation Buffer.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable buffer.

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways involving this compound, created using the DOT language for Graphviz.

PROTAC_Synthesis_Workflow cluster_solid_phase Solid-Phase Synthesis cluster_solution Solution Phase Resin Aminomethyl Resin Ligand1_Resin Immobilized E3 Ligase Ligand Linker_Ligand1_Resin Resin-Ligand1-PEG10-NH2 Ligand1_Resin->Linker_Ligand1_Resin HATU, DIPEA PROTAC_Resin Resin-PROTAC Linker_Ligand1_Resin->PROTAC_Resin HATU, DIPEA Cleavage Cleavage from Resin (TFA) PROTAC_Resin->Cleavage Final_PROTAC Purified PROTAC E3_Ligand E3 Ligase Ligand (-COOH) E3_Ligand->Ligand1_Resin HATU, DIPEA Amino_PEG10_Acid This compound (NH2-PEG10-COOH) Amino_PEG10_Acid->Linker_Ligand1_Resin Target_Ligand Target Protein Ligand (-COOH) Target_Ligand->PROTAC_Resin Cleavage->Final_PROTAC Purification (HPLC)

PROTAC Synthesis Workflow

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation & Purification Amino_PEG10_Acid This compound (NH2-PEG10-COOH) Activated_Linker Activated NHS-ester (NH2-PEG10-CO-NHS) Amino_PEG10_Acid->Activated_Linker EDC, NHS pH 4.7-6.0 Reaction Conjugation Reaction Activated_Linker->Reaction Protein Target Protein (with -NH2 groups) Protein->Reaction pH 7.2-8.0 Quenching Quenching Reaction->Quenching Purification Purification (Desalting Column) Quenching->Purification Final_Conjugate Purified Protein-PEG Conjugate Purification->Final_Conjugate

Protein Bioconjugation Workflow

References

Navigating the Solubility Landscape of Amino-PEG10-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Amino-PEG10-acid, a versatile bifunctional linker molecule increasingly utilized in pharmaceutical research and drug development. Understanding its behavior in various solvents is critical for its effective application in areas such as bioconjugation, targeted drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides a summary of its known solubility, detailed experimental protocols for solubility determination, and visual workflows to guide laboratory practices.

Core Solubility Characteristics

This compound (1-Amino-3,6,9,12,15,18,21,24,27,30-decaoxatriacontan-33-oic acid) is characterized by a polyethylene glycol (PEG) spacer, which imparts significant hydrophilicity to the molecule. This inherent property makes it highly soluble in aqueous solutions.[1][2] The presence of the hydrophilic PEG spacer is a key factor in increasing its solubility in aqueous media.[1][2]

While precise quantitative data is not extensively published, the available information from various suppliers and research-oriented documentation consistently indicates its solubility in a range of common laboratory solvents.

Qualitative Solubility Data

Based on currently available data, this compound is soluble in the following solvents:

  • Water : Exhibits high solubility.[1]

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

The solubility in these organic solvents, in addition to water, provides versatility for its use in a variety of reaction conditions.

Quantitative Solubility Determination: An Experimental Approach

To provide researchers with a framework for obtaining precise solubility data, this section outlines a standard experimental protocol for determining the solubility of this compound in a solvent of interest. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol details the steps to quantify the solubility of this compound.

Materials:

  • This compound

  • Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector)

  • Syringe filters (0.22 µm)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Solvent: Prepare the desired solvent and ensure it is degassed to prevent bubble formation during the experiment.

  • Addition of Solute: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Add a known volume of the solvent to the vial. Seal the vial to prevent solvent evaporation.

  • Agitation: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Extraction: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Quantitative Solubility Data Table (Hypothetical)

The following table is presented as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Deionized Water25Data to be determinedData to be determined
PBS (pH 7.4)25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
DMSO25Data to be determinedData to be determined
DMF25Data to be determinedData to be determined

Experimental and Logical Workflows

Visualizing experimental workflows and logical relationships is crucial for planning and executing experiments. The following diagrams, rendered in Graphviz DOT language, illustrate key processes involving this compound.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate with agitation (24-48h) A->B C Separate solid and liquid phases (centrifugation) B->C D Filter supernatant (0.22 µm filter) C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

G cluster_1 PROTAC Synthesis using this compound cluster_2 Step 1: Coupling to POI Ligand cluster_3 Step 2: Coupling to E3 Ligase Ligand POI_ligand Protein of Interest (POI) Ligand Coupling1 Activate carboxyl group of POI Ligand POI_ligand->Coupling1 E3_ligand E3 Ligase Ligand Reaction2 React with amine group of E3 Ligase Ligand E3_ligand->Reaction2 Amino_PEG_Acid This compound Reaction1 React with amine group of this compound Amino_PEG_Acid->Reaction1 Coupling1->Reaction1 Intermediate1 POI Ligand-PEG10-acid Reaction1->Intermediate1 Coupling2 Activate carboxyl group of PEG10-acid Intermediate1->Coupling2 Coupling2->Reaction2 Final_PROTAC Final PROTAC Molecule Reaction2->Final_PROTAC

Caption: A representative workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a valuable tool in modern drug discovery and development, largely owing to its favorable solubility profile. Its high solubility in aqueous media and compatibility with common organic solvents provide researchers with significant flexibility. While qualitative solubility is well-established, this guide provides a robust experimental framework for determining quantitative solubility data, enabling more precise control over experimental conditions. The visualized workflows offer clear, step-by-step guidance for key applications, facilitating the seamless integration of this compound into research and development pipelines.

References

A Deep Dive into the Hydrophilic Nature of PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation. Their inherent hydrophilicity is a key attribute that imparts numerous favorable properties to conjugated molecules, including enhanced solubility, improved pharmacokinetic profiles, and reduced immunogenicity. This technical guide provides an in-depth exploration of the core principles governing the hydrophilicity of PEG linkers, methods for its characterization, and practical considerations for their application.

The Chemical Basis of PEG's Hydrophilicity

Polyethylene glycol is a polymer composed of repeating ethylene oxide units (-CH₂CH₂O-). The hydrophilicity of PEG stems from the ability of the ether oxygen atoms in its backbone to form hydrogen bonds with water molecules.[1] This interaction creates a hydration shell around the PEG chain, effectively increasing the hydrodynamic radius of the conjugated molecule and shielding it from the surrounding biological environment. This "stealth" effect is crucial for reducing recognition by the immune system and proteolytic enzymes.[1]

The degree of hydrophilicity can be modulated by the length of the PEG chain; longer chains generally impart greater water solubility.[2] Furthermore, the architecture of the PEG linker, whether linear or branched, can also influence its overall hydrophilic character and its impact on the conjugate's properties.[3][4]

Quantitative Analysis of PEG Linker Hydrophilicity

The hydrophilicity of PEG linkers and PEGylated surfaces can be quantified using several experimental techniques. The choice of method often depends on the specific application and the physical state of the material being analyzed.

Water Contact Angle Measurements

Water contact angle (WCA) measurement is a common method to assess the hydrophilicity of a surface. A lower contact angle indicates greater hydrophilicity, as the water droplet spreads out over the surface. The water contact angle of a bare PEG surface is typically low, confirming its hydrophilic nature.

SurfaceAdvancing Contact Angle (θ_adv) [°]Receding Contact Angle (θ_rec) [°]Hysteresis (θ_adv - θ_rec) [°]
Polylactide (PLA)78.151.226.9
PEG/PLA (Low MW PEG)~70~40~30
PEG/PLA (High MW PEG)~60~20~40

Table 1: Representative water contact angle data for polylactide (PLA) surfaces coated with PEG-PLA copolymers of varying PEG molecular weights. Data synthesized from literature.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water. A lower LogP value indicates higher hydrophilicity. While the traditional shake-flask method can be used, it has limitations for highly hydrophilic or hydrophobic compounds. High-performance liquid chromatography (HPLC) is a more modern and efficient method for determining LogP values.

CompoundMolecular Weight (Da)LogP
Methotrexate (MTX)454-1.4
MTX-PEG 750~12004.3
MTX-PEG 5000~55004.3
MTX-PEG 35000~355004.3

Table 2: Experimentally determined LogP values for Methotrexate (MTX) and its PEGylated esters. The significant increase in LogP for the PEGylated versions highlights the impact of the conjugation on the overall lipophilicity, which in this case is dominated by the parent drug's properties in the specific conjugate.

Chromatographic Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful techniques for characterizing the hydrophilicity of PEG linkers and their conjugates. In RP-HPLC, more hydrophilic compounds elute earlier. The retention time of PEGylated molecules can be influenced by both the hydrophobicity of the conjugated molecule and the length of the PEG chain. HILIC, on the other hand, is particularly well-suited for the separation of highly polar compounds like PEGs.

PEG Molecular Weight (Da)Elution Order in RP-HPLC
Lower MW PEGEarlier Elution
Higher MW PEGLater Elution

Table 3: General trend of elution order for free PEG chains in reversed-phase HPLC. Note that for PEGylated conjugates, the retention behavior is a complex interplay between the PEG chain and the conjugated molecule.

Experimental Protocols

Synthesis of a Heterobifunctional PEG Linker (NH₂-PEG-COOH)

This protocol describes a general method for the synthesis of an amine- and carboxylic acid-terminated PEG linker, a versatile building block for bioconjugation.

Materials:

  • α-t-Boc-amino-ω-hydroxy-PEG

  • Succinic anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Carboxylation of the Hydroxyl Terminus:

    • Dissolve α-t-Boc-amino-ω-hydroxy-PEG and a molar excess of succinic anhydride in anhydrous DCM.

    • Add a molar excess of TEA to the solution and stir at room temperature overnight under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with a mild acidic solution (e.g., 5% citric acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-NH-PEG-COOH.

  • Deprotection of the Amine Terminus:

    • Dissolve the Boc-NH-PEG-COOH in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the solid product by filtration and dry under vacuum to yield NH₂-PEG-COOH.

Measurement of Water Contact Angle

This protocol outlines the sessile drop method for determining the water contact angle of a PEGylated surface.

Materials and Equipment:

  • Goniometer or a camera with a macro lens

  • Syringe with a flat-tipped needle

  • High-purity water

  • PEGylated substrate

Procedure:

  • Place the PEGylated substrate on the sample stage of the goniometer.

  • Fill the syringe with high-purity water.

  • Carefully dispense a small droplet of water (typically 1-5 µL) onto the surface of the substrate.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use image analysis software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility.

  • For dynamic contact angles, slowly add (advancing angle) and withdraw (receding angle) water from the droplet while recording the contact angle.

Determination of Partition Coefficient (LogP) by HPLC

This protocol describes a method for determining the octanol-water partition coefficient using RP-HPLC.

Materials and Equipment:

  • HPLC system with a UV or other suitable detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile)

  • A series of standard compounds with known LogP values

  • The PEG linker or PEGylated compound of interest

Procedure:

  • Prepare a series of mobile phases with varying organic solvent concentrations.

  • Inject the standard compounds and the test compound into the HPLC system for each mobile phase composition.

  • Determine the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.

  • For each compound, plot log(k) against the percentage of the organic solvent in the mobile phase.

  • Extrapolate the linear regression to 100% aqueous mobile phase to obtain the log(k_w) value for each compound.

  • Create a calibration curve by plotting the known LogP values of the standard compounds against their corresponding log(k_w) values.

  • Determine the LogP of the test compound by interpolating its log(k_w) value on the calibration curve.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the hydrophilicity of PEG linkers.

PEG_Hydrophilicity cluster_water Aqueous Environment cluster_peg PEG Linker H2O_1 H₂O O1 O H2O_1->O1 H2O_2 H₂O H2O_2->O1 H2O_3 H₂O O2 O H2O_3->O2 H2O_4 H₂O H2O_4->O2 H2O_5 H₂O O3 O H2O_5->O3 H2O_6 H₂O H2O_6->O3 C1 C C1->O1 C2 C C1->C2 C2->O2 C3 C C3->O2 C4 C C3->C4 C4->O3

Caption: Hydrogen bonding between water molecules and the ether oxygens of a PEG linker.

PEGylation_Workflow Start Synthesize/Obtain PEG Linker Conjugation Conjugate PEG Linker to Molecule Start->Conjugation Purification Purify PEGylated Conjugate Conjugation->Purification Characterization Characterize Hydrophilicity Purification->Characterization WCA Water Contact Angle Characterization->WCA HPLC RP-HPLC / HILIC Characterization->HPLC LogP Partition Coefficient (LogP) Characterization->LogP End Application Characterization->End

Caption: Experimental workflow for assessing the hydrophilicity of a PEGylated molecule.

References

The Pivotal Role of Terminal Amino and Carboxylic Acid Groups in Peptide and Protein Science

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The terminal amino (N-terminus) and carboxylic acid (C-terminus) groups of peptides and proteins are fundamental to their structure, stability, and biological function.[1][2][3][4] Beyond their role in forming the peptide backbone, these termini are critical determinants of a molecule's overall charge, its interaction with other molecules, and its pharmacokinetic and pharmacodynamic properties in drug development.[5] This technical guide provides a comprehensive overview of the core functions of these terminal groups, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Functions and Physicochemical Properties

The N-terminal amino group and the C-terminal carboxylic acid group are ionizable, contributing significantly to the net charge of a peptide or protein at a given pH. This ionization state is crucial for protein folding, stability, and interaction with biological partners.

Ionization and pKa Values

The acidity and basicity of the terminal groups are defined by their pKa values. At physiological pH (around 7.4), the N-terminal amino group is typically protonated (-NH3+), and the C-terminal carboxyl group is deprotonated (-COO-), creating a zwitterionic state. However, the exact pKa values can vary depending on the local chemical environment and the identity of the terminal amino acid.

GroupTypical pKa Range in Free Amino AcidsTypical pKa Range in Peptides
α-Carboxyl Group (C-terminus)1.8 - 2.8~3.5 - 4.5
α-Amino Group (N-terminus)8.8 - 10.6~7.5 - 8.5

Note: These values are approximate and can be influenced by temperature, ionic strength, and the presence of neighboring charged groups.

The shift in pKa values from free amino acids to peptides is a result of the formation of the peptide bond, which alters the inductive effects on the terminal groups.

Impact on Protein Structure and Stability

The terminal regions of proteins are often flexible and solvent-exposed, allowing them to participate in a variety of interactions that influence the overall protein structure and stability.

  • Salt Bridges: The charged N- and C-termini can form electrostatic interactions (salt bridges) with oppositely charged residues within the protein, contributing to the stability of the folded conformation.

  • Hydrogen Bonding: The terminal groups are capable of forming hydrogen bonds with other backbone or side-chain atoms, as well as with solvent molecules, which is integral to maintaining secondary and tertiary structures.

  • Post-Translational Modifications (PTMs): The termini are common sites for PTMs, such as acetylation of the N-terminus and amidation of the C-terminus. These modifications can neutralize the charge, alter hydrophobicity, and significantly impact protein stability and function. For instance, N-terminal acetylation is one of the most common PTMs in eukaryotes and can protect proteins from degradation. C-terminal amidation is crucial for the activity of many peptide hormones.

Role in Drug Development and Discovery

The terminal amino and carboxylic acid groups are key considerations in the design and development of peptide-based therapeutics.

  • Pharmacokinetics: Modification of the termini can enhance metabolic stability by protecting against degradation by exopeptidases. For example, N-terminal acetylation or pyroglutamate formation and C-terminal amidation can increase the in vivo half-life of peptide drugs.

  • Receptor Binding and Activity: The charge and conformation of the termini can be critical for binding to biological targets. Neutralizing the C-terminal charge through amidation, for instance, can increase the activity of some peptides by enhancing receptor interaction.

  • Prodrug Strategies: The terminal groups can be modified to create prodrugs, which are inactive compounds that are converted to the active drug in the body. For example, esterification of the C-terminus can improve membrane permeability.

  • Drug Delivery: The termini can be conjugated to drug delivery systems, such as polymers or nanoparticles, to improve solubility, stability, and targeted delivery.

Experimental Protocols

A variety of experimental techniques are employed to study and manipulate the terminal amino and carboxylic acid groups.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for chemically synthesizing peptides and allows for precise control over the sequence and terminal modifications.

Protocol for Fmoc-based SPPS:

  • Resin Selection and Swelling: Choose a suitable solid support (resin) based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Loading: Covalently attach the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HOBt) and add it to the resin to form a peptide bond.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Determination of Protein Stability

Several biophysical techniques can be used to assess the impact of terminal modifications on protein stability.

Protocol for Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Prepare a solution of the purified protein and a matching buffer solution for the reference cell. Ensure the protein concentration is accurately determined.

  • Instrument Setup: Equilibrate the DSC instrument to the starting temperature.

  • Loading: Load the protein sample into the sample cell and the buffer into the reference cell.

  • Thermal Scan: Increase the temperature at a constant scan rate and measure the differential heat capacity between the sample and reference cells.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the protein unfolding. The temperature at the peak maximum is the melting temperature (Tm), a key indicator of thermal stability. The area under the peak can be used to determine the enthalpy of unfolding (ΔH).

Visualizing Key Processes

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Support AA1 Fmoc-AA1 Resin->AA1 Load First AA Deprotection1 Fmoc Deprotection (Piperidine/DMF) AA1->Deprotection1 Coupling2 Couple Fmoc-AA2 (HATU/HOBt) Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 CouplingN Couple Fmoc-AAn Deprotection2->CouplingN Repeat n-2 times Final_Cleavage Cleavage from Resin (TFA) CouplingN->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: A simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Impact of Terminal Modifications on Drug Properties

Terminal_Modifications Peptide Native Peptide N_Term_Mod N-Terminal Modification (e.g., Acetylation) Peptide->N_Term_Mod C_Term_Mod C-Terminal Modification (e.g., Amidation) Peptide->C_Term_Mod Increased_Stability Increased Metabolic Stability N_Term_Mod->Increased_Stability Altered_Activity Altered Receptor Binding/ Activity N_Term_Mod->Altered_Activity C_Term_Mod->Increased_Stability C_Term_Mod->Altered_Activity Improved_PK Improved Pharmacokinetics Increased_Stability->Improved_PK Altered_Activity->Improved_PK

Caption: The influence of N- and C-terminal modifications on key properties of peptide drugs.

Enzymatic Peptide Ligation

Enzymatic methods offer a highly specific and efficient way to ligate peptides, often targeting the termini.

Enzymatic_Ligation Peptide1 Peptide 1 (Activated C-terminus) Ligase Peptide Ligase (e.g., Sortase A) Peptide1->Ligase Peptide2 Peptide 2 (Free N-terminus) Peptide2->Ligase Ligated_Peptide Ligated Peptide Ligase->Ligated_Peptide Forms Peptide Bond

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Revolutionizing Therapeutics with Polymer Conjugation

In the realm of biopharmaceutical development, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, a process known as PEGylation, stands as a cornerstone technology for enhancing the therapeutic efficacy of proteins, peptides, and other biomolecules.[1][2][3] This modification has profound effects on the physicochemical and biological properties of the conjugated molecule, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile.[2][] Key benefits of PEGylation include a dramatically increased serum half-life by reducing renal clearance, enhanced stability against proteolytic degradation, improved solubility, and a reduction in immunogenicity by masking epitopes on the protein surface.

The "stealth" properties conferred by the hydrophilic and flexible PEG chains shield the therapeutic molecule from the host's immune system and reduce its clearance by the reticuloendothelial system. This prolonged circulation time allows for less frequent dosing, improving patient compliance and overall quality of life. However, the process is not without its challenges. A potential drawback of PEGylation is the possibility of reduced bioactivity if the PEG chain sterically hinders the protein's active site. Therefore, a deep understanding of the chemistry, precise control over the reaction conditions, and robust analytical characterization are paramount to developing successful PEGylated therapeutics.

This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, from fundamental chemistries to detailed experimental protocols and analytical methodologies. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and characterize PEGylation processes effectively.

Core Principles and Chemistry of PEGylation

PEGylation is a versatile process that can be tailored by selecting different PEG architectures (linear or branched), molecular weights, and reactive functional groups to target specific amino acid residues on a biomolecule. The choice of PEGylation strategy is critical and depends on the desired degree of modification and the available functional groups on the protein.

PEGylation Chemistries

The covalent attachment of PEG is achieved through the reaction of an activated PEG derivative with a functional group on the target molecule. The most common target sites on proteins are the primary amines of lysine residues and the N-terminus, the thiol groups of cysteine residues, and the carboxylic acid groups of aspartic and glutamic acid residues.

Table 1: Common PEGylation Chemistries and Reagents

Target Functional GroupActivating Group on PEGResulting LinkagepH RangeKey Characteristics
Amine (-NH₂) N-Hydroxysuccinimide (NHS) EsterAmide7.0 - 8.5Most common, stable bond, can be non-specific due to multiple lysines.
AldehydeSecondary Amine (via reductive amination)~7.0Can be directed to the N-terminus at lower pH.
IsothiocyanateThiourea7.0 - 9.0Stable linkage.
Thiol (-SH) MaleimideThioether6.5 - 7.5Highly specific for cysteines, stable bond.
Vinyl SulfoneThioether~8.0Stable linkage.
Pyridyl DisulfideDisulfide~7.0Reversible linkage, can be cleaved by reducing agents.
Carboxyl (-COOH) Amine (with carbodiimide coupling agent)Amide4.5 - 6.0Requires activation of the carboxyl group (e.g., with EDC/NHS).
Hydrazide (with carbodiimide coupling agent)Hydrazone4.5 - 6.0Forms a stable bond after activation of the carboxyl group.
First-Generation vs. Second-Generation PEGylation

Early PEGylation strategies, often termed "first-generation," involved the use of linear PEG derivatives that reacted non-specifically with multiple sites on a protein, leading to heterogeneous mixtures of PEGylated isomers. While effective in improving pharmacokinetics, this heterogeneity posed significant analytical and regulatory challenges.

"Second-generation" PEGylation focuses on site-specific modification to produce more homogeneous conjugates with better-defined biological activity. This can be achieved by:

  • Targeting the N-terminus: By controlling the reaction pH, the α-amino group at the N-terminus, which generally has a lower pKa than the ε-amino groups of lysines, can be selectively targeted.

  • Cysteine-specific PEGylation: Engineering a free cysteine residue at a specific site on the protein allows for highly selective conjugation with thiol-reactive PEGs.

  • Enzymatic PEGylation: Using enzymes like transglutaminase to attach PEG to specific glutamine residues.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the PEGylation workflow.

Protocol 1: N-Terminal PEGylation of a Protein via Reductive Amination

This protocol describes a general method for the site-selective PEGylation of a protein at its N-terminus using a PEG-aldehyde derivative.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., 100 mM MES, pH 6.0)

  • mPEG-Aldehyde (e.g., 20 kDa)

  • Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared in buffer)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Reaction buffer (e.g., 100 mM MES, pH 6.0)

  • Purification system (e.g., SEC-HPLC or IEX-HPLC)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the reaction buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • PEGylation Reaction:

    • Add mPEG-Aldehyde to the protein solution at a 5- to 10-fold molar excess.

    • Gently mix the solution to ensure homogeneity.

    • Add sodium cyanoborohydride to a final concentration of 20-50 mM.

    • Incubate the reaction mixture at 4°C for 12-24 hours with gentle agitation.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted PEG-aldehyde. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and other reaction components using an appropriate chromatography method (see Protocol 2).

  • Analysis: Characterize the purified product using SDS-PAGE (see Protocol 3) and Mass Spectrometry (see Protocol 4) to confirm PEGylation and determine the degree of modification.

Protocol 2: Purification of PEGylated Protein using Size-Exclusion Chromatography (SEC-HPLC)

SEC is a primary method for separating PEGylated proteins from unreacted protein and free PEG based on their differences in hydrodynamic radius.

Materials and Equipment:

  • SEC-HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the conjugate (e.g., Agilent AdvanceBio SEC)

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0

  • Purified water and analytical grade buffer salts

  • 0.22 µm filters

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Filter the quenched PEGylation reaction mixture through a 0.22 µm filter.

  • Injection and Separation:

    • Inject 20-100 µL of the prepared sample onto the column.

    • Run the separation isocratically with the mobile phase.

    • Monitor the elution profile at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein. Unreacted PEG may not be detected at 280 nm unless it has a UV-active group.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE (Protocol 3) to identify the fractions containing the purified mono-PEGylated protein.

  • Pooling and Concentration: Pool the desired fractions and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).

Protocol 3: Characterization by SDS-PAGE

SDS-PAGE is a fundamental technique to visually confirm the increase in molecular weight following PEGylation.

Materials:

  • Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gel)

  • SDS-PAGE running buffer

  • Laemmli sample buffer (2X)

  • Protein molecular weight standards

  • Un-PEGylated protein (control)

  • Purified PEGylated protein samples

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Sample Preparation: Mix the protein samples (5-10 µg) with an equal volume of 2X Laemmli sample buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Loading: Load the denatured samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions (e.g., at a constant voltage of 150-200V).

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analysis: The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the un-PEGylated protein. The band for the PEGylated protein may appear more diffuse due to the heterogeneity of the PEG polymer.

Protocol 4: Determination of Degree of PEGylation by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the precise determination of the molecular weight of the PEGylated conjugate and, consequently, the degree of PEGylation.

Materials and Equipment:

  • Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)

  • HPLC system for online LC-MS (optional)

  • Appropriate matrix for MALDI (e.g., sinapinic acid)

  • Solvents for ESI (e.g., acetonitrile, water, formic acid)

Procedure (MALDI-TOF):

  • Sample Preparation: Mix a small amount of the purified PEGylated protein solution with the MALDI matrix solution on the target plate.

  • Crystallization: Allow the mixture to air dry to form crystals.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Determine the average molecular weight of the un-PEGylated protein and the PEGylated protein from their respective spectra.

    • Calculate the mass difference between the PEGylated and un-PEGylated protein.

    • Divide the mass difference by the molecular weight of the PEG polymer to determine the average number of PEG chains attached (degree of PEGylation).

Quantitative Data and Analysis

Robust analytical methods are essential for the characterization and quality control of PEGylated proteins. HPLC is a cornerstone technique for assessing the purity of the final product.

Comparison of HPLC Methods for Purity Assessment

The choice of HPLC method depends on the specific characteristics of the PEGylated protein and the impurities to be resolved.

Table 2: Comparative Analysis of HPLC Methods for PEGylated Protein Purification

MethodPrinciplePrimary ApplicationAdvantagesLimitationsTypical Resolution (PEGylated vs. Un-PEGylated)
SEC-HPLC Separation by hydrodynamic volumeRemoval of aggregates and unreacted PEGRobust, non-denaturingLow resolution for positional isomers1.0 - 1.5
IEX-HPLC Separation by net surface chargeSeparation of species with different degrees of PEGylation and positional isomersHigh resolution for charge variantsRequires method development based on pI, can be denaturing> 1.5
RP-HPLC Separation by hydrophobicityHigh-resolution separation of positional isomersHigh resolving powerCan be denaturing, may require organic solvents> 2.0
HIC-HPLC Separation by hydrophobicity (non-denaturing)Orthogonal purification stepNon-denaturing conditionsLower resolution than RP-HPLC1.2 - 1.8

Note: Resolution is calculated as 2(t_R2 - t_R1) / (w_1 + w_2). Higher values indicate better separation. Data are representative and can vary based on the specific protein, PEG, and conditions.

Impact of PEGylation on Pharmacokinetic Parameters

PEGylation significantly alters the pharmacokinetic profile of a therapeutic protein.

Table 3: Representative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Proteins

ProteinPEG Size (kDa)Half-life (t₁/₂) (hours)Clearance (mL/h/kg)Volume of Distribution (Vd) (L/kg)
Interferon-α2a -2-32400.4
40 (branched)770.90.2
G-CSF -3.5470.15
20 (linear)15-802.40.1
Adenosine Deaminase -<0.5High-
5 (linear)48-72Low-

Data compiled from various sources and are approximate values for illustrative purposes.

Visualization of PEGylation Concepts

General Workflow for Protein PEGylation

The following diagram illustrates the typical workflow from the initial conjugation reaction to the final characterization of the purified PEGylated protein.

PEGylation_Workflow cluster_0 Reaction cluster_1 Purification cluster_2 Characterization Protein Protein Solution Reaction PEGylation Reaction (Controlled pH, Temp, Molar Ratio) Protein->Reaction PEG Activated PEG Reagent PEG->Reaction Quenching Quenching Reaction->Quenching Purification Chromatographic Purification (e.g., SEC or IEX) Quenching->Purification Unreacted_Protein Unreacted Protein Purification->Unreacted_Protein Unreacted_PEG Unreacted PEG Purification->Unreacted_PEG Final_Product Purified PEGylated Protein Purification->Final_Product Collect Fractions Characterization Analytical Characterization SDS_PAGE SDS-PAGE Characterization->SDS_PAGE Mass_Spec Mass Spectrometry Characterization->Mass_Spec HPLC HPLC Purity Characterization->HPLC Final_Product->Characterization

Caption: A typical experimental workflow for the PEGylation of a therapeutic protein.

Mechanism of Action: Inhibition of a Signaling Pathway

PEGylation can be used to improve the therapeutic index of antagonists that block cellular signaling pathways. For example, a PEGylated antagonist for the Epidermal Growth Factor Receptor (EGFR) would have a longer circulating half-life, leading to sustained inhibition of downstream signaling involved in cell proliferation.

EGFR_Signaling cluster_receptor Cell Membrane cluster_downstream Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds & Activates PEG_Antagonist PEGylated Antagonist PEG_Antagonist->EGFR Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a PEGylated antagonist.

Conclusion

PEGylation has firmly established itself as a powerful and versatile platform in bioconjugation, enabling the development of "biobetter" therapeutics with significantly improved clinical profiles. The success of this technology hinges on a rational approach to the selection of PEG reagents and conjugation chemistry, meticulous optimization of reaction conditions, and the application of a comprehensive suite of analytical techniques for thorough characterization. This guide has provided a foundational framework, including detailed protocols and quantitative data, to aid researchers in navigating the complexities of PEGylation. As the field continues to evolve with the advent of novel PEG architectures and more precise, site-specific conjugation methods, a solid understanding of these core principles will remain indispensable for the continued innovation and development of next-generation biopharmaceuticals.

References

The Cornerstone of Biopharmaceutical Innovation: A Technical Guide to PEG Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Utilizing Poly(ethylene glycol) Derivatives.

In the landscape of modern biopharmaceutical research and drug development, the strategic application of poly(ethylene glycol) (PEG) derivatives, a process known as PEGylation, stands out as a transformative technology. This guide provides a comprehensive overview of the fundamental principles of using PEG derivatives, from the underlying chemistry to practical applications and characterization techniques. It is designed to serve as a vital resource for professionals seeking to leverage PEGylation to enhance the therapeutic potential of proteins, peptides, and small molecule drugs.

Core Principles of PEGylation

PEGylation is the covalent attachment of one or more PEG chains to a molecule, most commonly a therapeutic protein or peptide. This modification imparts several desirable physicochemical properties, primarily by increasing the hydrodynamic radius of the molecule and providing a protective hydrophilic shield.[1]

Key benefits of PEGylation include:

  • Prolonged Circulation Half-Life: The increased size of the PEGylated molecule reduces its renal clearance, leading to a significantly longer half-life in the bloodstream.[][3]

  • Reduced Immunogenicity and Antigenicity: The PEG chains can mask epitopes on the protein surface, reducing recognition by the immune system and subsequent antibody formation.

  • Increased Solubility and Stability: PEGylation can enhance the solubility of hydrophobic drugs and protect therapeutic proteins from proteolytic degradation.

  • Enhanced Drug Targeting: For drugs targeting solid tumors, the increased circulation time and size of PEGylated molecules can lead to their passive accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.

Chemistry of PEGylation

PEGylation reactions typically target specific functional groups on the surface of the protein or drug molecule. The choice of reactive PEG derivative is crucial for controlling the site and extent of PEGylation.

Commonly targeted amino acid residues and corresponding reactive PEG derivatives include:

  • Primary Amines (N-terminus and Lysine residues): This is the most common approach. Reagents like PEG-NHS esters form stable amide bonds, while PEG-aldehydes react via reductive amination to form secondary amines.

  • Thiols (Cysteine residues): Site-specific PEGylation can often be achieved by targeting free cysteine residues with reagents like PEG-maleimide, which forms a stable thioether bond.

The structure of the PEG polymer itself also plays a significant role. Linear PEGs are common, but branched and Y-shaped PEGs can offer advantages such as increased steric hindrance and more selective attachment.

Quantitative Data on PEG Derivatives

The rational design of PEGylated therapeutics relies on a quantitative understanding of how PEGylation parameters influence drug properties. The following tables summarize key quantitative data.

Table 1: Effect of PEG Molecular Weight on Protein Half-Life
ProteinNative Half-Life (hours)PEG Molecular Weight (kDa)PEGylated Half-Life (hours)Fold Increase
Interferon-α2b42036-409-10
Interferon-α2b44056-6214-15.5
Interferon-α2a2.340 (branched)~50~22
G-CSF1.79207.053.9
G-CSF (Filgrastim)3.5-3.82015-804-23
Interferon-γ1102626
Interferon-γ12028.628.6
Interferon-γ14027.427.4
Insulin0.0750.273.9
Table 2: Polydispersity Index (PDI) of Common PEG Derivatives
PEG Derivative TypeAverage Molecular Weight (kDa)Typical Polydispersity Index (PDI)
mPEG (Polydisperse)21.01-1.10
mPEG (Polydisperse)51.01-1.10
mPEG (Polydisperse)101.01-1.10
mPEG (Polydisperse)201.01-1.10
Branched mPEG40≤ 1.05

Note: PDI is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

Table 3: Enhancement of Drug Solubility through PEGylation
DrugOriginal Aqueous Solubility (µg/mL)PEGylated FormulationEnhanced SolubilityReference
Paclitaxel~0.3PEG-VC-PABC-PTX prodrug~300 µg/mL (~1000-fold increase)
Paclitaxel~0.32'-PEG ester>666,000 µg/mL (>1,652,600-fold increase)
Paclitaxel~0.3PEGylated liposomes with 3% Tween 803,390 µg/mL
Table 4: Effect of PEGylation on Enzyme Kinetics
EnzymeModificationKM (mM)kcat (s-1)kcat/KM (M-1s-1)
α-ChymotrypsinNative~0.1~250~2.5 x 106
α-ChymotrypsinPEG5000-α-CT (~6 PEGs)~0.2~125~6.25 x 105

Note: The data for α-Chymotrypsin is illustrative of the typical trend observed, where PEGylation often leads to an increase in KM (lower substrate affinity) and a decrease in kcat (slower turnover rate) due to steric hindrance.

Table 5: Controlled Release of Biomolecules from PEG Hydrogels
BiomoleculeHydrogel SystemRelease ProfileReference
Bovine Serum Albumin (BSA)20% w/v PEGDA (4 kDa)~60% release in 24 hours
Bovine Serum Albumin (BSA)20% w/v PEGDA (2.5 kDa)~40% release in 24 hours
DoxorubicinPLGA-PEG-PLGA thermosensitive hydrogelSustained release over 13 days
Bovine Serum Albumin (BSA)Si-PEG hybrid hydrogel (24°C cure)~50% release in 3 hours

Key Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful PEGylation research. The following sections provide step-by-step methodologies for common PEGylation and characterization procedures.

N-terminal PEGylation using PEG-Aldehyde

This protocol describes the site-selective PEGylation of a protein's N-terminal α-amine via reductive amination.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 6.0)

  • mPEG-Propionaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG-Aldehyde Preparation: Immediately before use, dissolve the mPEG-Propionaldehyde in the reaction buffer to a concentration that will achieve a 10-50 fold molar excess relative to the protein.

  • Reaction Initiation: Add the PEG-Aldehyde solution to the protein solution with gentle mixing.

  • Schiff Base Formation: Incubate the reaction mixture for 30 minutes at room temperature to allow for the formation of the Schiff base intermediate.

  • Reduction: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Continue the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (e.g., Size Exclusion Chromatography).

Cysteine-Specific PEGylation using PEG-Maleimide

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 7.0)

  • mPEG-Maleimide

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of at least 10 mg/mL. If necessary, reduce any disulfide bonds and subsequently remove the reducing agent.

  • PEG-Maleimide Preparation: Immediately before use, dissolve the mPEG-Maleimide in the reaction buffer to a concentration that will achieve a 10-20 fold molar excess relative to the protein.

  • Reaction Initiation: Add the PEG-Maleimide solution to the protein solution with gentle mixing.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.

Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an effective method for separating PEGylated proteins from their un-PEGylated counterparts and from free PEG.

Materials and Equipment:

  • SEC column (e.g., Superdex 200 or similar, appropriate for the molecular weight range)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. The buffer should be filtered and degassed.

  • PEGylated protein reaction mixture

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Sample Preparation: Filter the PEGylated protein reaction mixture through a 0.22 µm filter to remove any precipitates.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks in the chromatogram. Typically, the PEGylated protein will elute earlier than the un-PEGylated protein due to its larger size.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or MALDI-TOF MS to confirm the purity of the PEGylated protein.

Characterization of PEGylated Protein by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight of PEGylated proteins and assessing the degree of PEGylation.

Materials:

  • Purified PEGylated protein

  • MALDI-TOF matrix (e.g., Sinapinic acid or α-Cyano-4-hydroxycinnamic acid)

  • Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of the matrix in the matrix solvent.

  • Sample-Matrix Co-crystallization:

    • Dried Droplet Method: Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry. Then, spot 1 µL of the purified PEGylated protein solution (typically 0.1-1 mg/mL) on top of the dried matrix spot and let it air dry.

    • Mixing Method: Mix the protein sample and matrix solution in a 1:1 ratio (v/v). Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in linear mode, using a laser intensity optimized for the sample.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the molecular weight of the PEG derivative used.

Synthesis of PEG-Diacrylate (PEGDA) Hydrogel for Controlled Release

This protocol describes the fabrication of a PEGDA hydrogel via photopolymerization, which can be used to encapsulate and control the release of therapeutic molecules.

Materials:

  • PEG-diacrylate (PEGDA) of desired molecular weight

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Therapeutic molecule to be encapsulated

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation: Dissolve the PEGDA in PBS to the desired concentration (e.g., 10-20% w/v).

  • Photoinitiator Addition: Dissolve the photoinitiator in the PEGDA solution to a final concentration of approximately 0.05% (w/v).

  • Therapeutic Molecule Loading: Dissolve the therapeutic molecule in the precursor solution.

  • Hydrogel Formation: Pipette the precursor solution into a mold of the desired shape and expose it to UV light for a sufficient time to induce crosslinking (typically 5-10 minutes, depending on the UV intensity and photoinitiator concentration).

  • Washing: Gently wash the formed hydrogel with PBS to remove any unreacted components.

  • Release Study: Place the hydrogel in a known volume of release medium (e.g., PBS) at 37°C. At predetermined time points, collect aliquots of the release medium and quantify the concentration of the released therapeutic molecule.

Visualization of Key Concepts

Graphical representations are invaluable for understanding complex biological processes and experimental workflows. The following diagrams were generated using the DOT language to illustrate fundamental principles related to PEGylation.

The Enhanced Permeability and Retention (EPR) Effect

EPR_Effect cluster_blood_vessel Blood Vessel cluster_tumor_tissue Tumor Tissue blood_flow Blood Flow peg_drug PEGylated Drug leaky_vasculature Leaky Vasculature (Endothelial Gaps) peg_drug->leaky_vasculature Extravasation tumor_cells Tumor Cells impaired_lymphatics Impaired Lymphatic Drainage tumor_cells->impaired_lymphatics Reduced Clearance interstitium Tumor Interstitium leaky_vasculature->tumor_cells Accumulation in Interstitium

Diagram 1: The Enhanced Permeability and Retention (EPR) Effect.
Mechanism of Reduced Immunogenicity by PEGylation

Reduced_Immunogenicity cluster_native Native Protein cluster_pegylated PEGylated Protein native_protein Protein epitope Epitope peg_protein Protein peg_shield PEG Shield (Hydration Layer) antibody Antibody antibody->epitope Binding antibody->peg_shield Binding Blocked (Steric Hindrance) protease Protease protease->native_protein Degradation protease->peg_shield Degradation Blocked (Steric Hindrance)

Diagram 2: Mechanism of Reduced Immunogenicity by PEGylation.
Experimental Workflow for PEGylated Protein Development

PEGylation_Workflow start Protein Expression & Purification pegylation PEGylation Reaction (e.g., N-terminal or Cys-specific) start->pegylation peg_reagent Select & Prepare PEG Reagent peg_reagent->pegylation purification Purification of PEGylated Protein (e.g., SEC, IEX) pegylation->purification characterization Characterization - SDS-PAGE - MALDI-TOF MS - HPLC purification->characterization activity_assay Biological Activity Assay purification->activity_assay final_product Purified & Characterized PEGylated Protein characterization->final_product activity_assay->final_product

Diagram 3: Experimental Workflow for PEGylated Protein Development.

Conclusion

PEGylation remains a cornerstone of modern drug delivery, offering a versatile and powerful platform for improving the therapeutic properties of a wide range of molecules. A thorough understanding of the fundamental principles of PEG chemistry, the quantitative effects of PEGylation on drug properties, and the practical application of key experimental techniques is essential for researchers and developers in this field. This guide provides a solid foundation for harnessing the full potential of PEG derivatives to create safer, more effective, and more convenient therapies.

References

Amino-PEG10-acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Amino-PEG10-acid. Understanding the chemical stability of this versatile linker is critical for its effective use in research, diagnostics, and drug development, ensuring the integrity and performance of resulting conjugates. This guide synthesizes available data on polyethylene glycol (PEG) derivatives and amino acids to provide a framework for handling and storing this compound.

Core Concepts: Chemical Structure and Properties

This compound, a heterobifunctional linker, possesses a terminal primary amine group and a carboxylic acid group, separated by a hydrophilic polyethylene glycol chain of ten ethylene oxide units. This structure imparts aqueous solubility and provides reactive handles for conjugation to a variety of molecules.

Key Properties:

  • Appearance: Typically a white to off-white solid.

  • Solubility: Soluble in water and many organic solvents such as methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

  • Reactivity: The primary amine is reactive towards activated esters (e.g., NHS esters), while the carboxylic acid can be coupled to primary amines using carbodiimide chemistry (e.g., EDC, DCC).[2][3]

Stability Profile of this compound

The stability of this compound is influenced by several factors, primarily temperature, pH, and exposure to light and oxygen. The primary degradation pathways for this molecule are inferred from the known behavior of its constituent parts: the polyethylene glycol chain and the terminal amino and carboxylic acid groups.

Degradation Pathways

The main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ether linkages in the PEG backbone are generally stable to hydrolysis under neutral and acidic conditions. However, the amide bond that is formed upon conjugation of the amino group is susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.

  • Oxidation: The polyethylene glycol chain is susceptible to auto-oxidation, a free-radical mediated process that can be initiated by heat, light, and transition metal ions. This process can lead to chain cleavage and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. The presence of a primary amine can also contribute to oxidative degradation pathways.

Diagram of Potential Degradation Pathways

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (of Amide Conjugate) cluster_oxidation Oxidation This compound This compound Amide Conjugate Amide Conjugate This compound->Amide Conjugate Conjugation Chain Scission Chain Scission This compound->Chain Scission Cleavage Products Cleavage Products Amide Conjugate->Cleavage Products Extreme pH, High Temperature Oxidative Stress\n(Heat, Light, O2, Metal Ions) Oxidative Stress (Heat, Light, O2, Metal Ions) Oxidative Stress\n(Heat, Light, O2, Metal Ions)->this compound Formation of\nAldehydes, Ketones,\nCarboxylic Acids Formation of Aldehydes, Ketones, Carboxylic Acids Chain Scission->Formation of\nAldehydes, Ketones,\nCarboxylic Acids Forced Degradation Study Workflow cluster_stress Stress Conditions Start Start Prepare Stock Solution of this compound Prepare Stock Solution of this compound Start->Prepare Stock Solution of this compound Expose Aliquots to Stress Conditions Expose Aliquots to Stress Conditions Prepare Stock Solution of this compound->Expose Aliquots to Stress Conditions Neutralize/Quench Reactions Neutralize/Quench Reactions Expose Aliquots to Stress Conditions->Neutralize/Quench Reactions Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyze Samples by HPLC-MS Analyze Samples by HPLC-MS Neutralize/Quench Reactions->Analyze Samples by HPLC-MS Characterize Degradants Characterize Degradants Analyze Samples by HPLC-MS->Characterize Degradants End End Characterize Degradants->End Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation (e.g., 3% H2O2, RT) Oxidation (e.g., 3% H2O2, RT) Thermal Stress (e.g., 80°C, solid state) Thermal Stress (e.g., 80°C, solid state) Photostability (ICH Q1B guidelines) Photostability (ICH Q1B guidelines)

References

Physical and chemical characteristics of Amino-PEG10-acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Amino-PEG10-acid: Properties, Reactions, and Applications

Introduction

This compound is a heterobifunctional molecule belonging to the polyethylene glycol (PEG) class of linkers. It features a discrete PEG length of ten ethylene glycol units, flanked by a terminal primary amine group (-NH2) on one end and a carboxylic acid group (-COOH) on the other. This structure provides a hydrophilic, flexible, and defined-length spacer arm, making it an invaluable tool in bioconjugation, pharmaceutical sciences, and the development of complex therapeutic modalities. Its dual, orthogonal reactivity allows for the sequential and controlled linkage of two different molecules, a critical feature for researchers in drug delivery, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis. This guide provides a comprehensive overview of its characteristics, reactivity, and key experimental applications.

Core Physical and Chemical Characteristics

The fundamental properties of this compound are summarized below. These values are critical for calculating reaction stoichiometries, determining appropriate solvents, and establishing storage protocols.

PropertyDataReference(s)
IUPAC Name 1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid[1]
Synonyms NH2-PEG10-COOH, Amino-PEG10-propionic acid[1]
CAS Number 2170987-85-4 (Free base), 196936-04-6 (HCl salt)[1][2][3]
Molecular Formula C23H47NO12
Molecular Weight 529.62 g/mol
Exact Mass 529.3098 u
Purity Typically >95% to >98% (Varies by supplier)
Appearance White solid
Solubility Soluble in Methanol (MeOH), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). The PEG spacer enhances solubility in aqueous media.
Storage Conditions Long-term: -20°C; Short-term: 0 - 4°C. Store in a dry, dark environment.

Reactivity and Chemical Applications

This compound is defined by its heterobifunctional nature, which allows for directed, stepwise conjugation reactions. The primary amine and the carboxylic acid can be addressed with distinct chemical strategies.

  • Amino Group (-NH2) Reactivity : The terminal primary amine is nucleophilic and readily reacts with electrophilic groups such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and the carboxyl groups of other molecules (in the presence of activators) to form stable amide or thiourea bonds.

  • Carboxylic Acid (-COOH) Reactivity : The terminal carboxyl group can be activated to form a more reactive species. Using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), it can be converted into an NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.

This dual reactivity makes it a cornerstone linker in several advanced applications:

  • Antibody-Drug Conjugates (ADCs) : The linker can be used to attach a cytotoxic payload to an antibody, benefiting from the PEG spacer's ability to improve solubility and pharmacokinetic properties.

  • PEGylation : It is used for the PEGylation of proteins, peptides, and oligonucleotides, which can enhance their stability, prolong circulation half-life, and reduce immunogenicity.

  • PROTACs : It serves as a flexible linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.

G Bifunctional Reactivity of this compound Linker Amino Group (H₂N) PEG10 Spacer Carboxyl Group (HOOC) MoleculeB Molecule B (e.g., with Primary Amine) Linker:cooh->MoleculeB Forms Amide Bond (with EDC/NHS) MoleculeA Molecule A (e.g., with NHS Ester) MoleculeA->Linker:nh2 Forms Amide Bond

Figure 1. Bifunctional conjugation strategy using this compound.

Key Experimental Protocols

The following sections detail generalized protocols for common applications of this compound. Researchers should optimize molar ratios, reaction times, and purification methods for their specific molecules.

Protocol 1: Amide Coupling via the Carboxylic Acid Moiety (EDC/NHS Chemistry)

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing molecule.

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Amine-containing target molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching reagent (e.g., hydroxylamine, Tris buffer)

Methodology:

  • Activation of Carboxylic Acid :

    • Dissolve this compound in the anhydrous solvent.

    • Add 1.1 equivalents of NHS, followed by 1.1 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the reactive NHS ester intermediate. The reaction is most efficient at pH 4.5-7.2.

  • Coupling to Amine :

    • Dissolve the amine-containing target molecule in the reaction buffer (pH 7.2-8.0).

    • Add the activated Amino-PEG10-NHS ester solution to the target molecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching :

    • Add a quenching reagent like hydroxylamine or Tris buffer to hydrolyze any unreacted NHS esters.

  • Purification :

    • Purify the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or High-Performance Liquid Chromatography (HPLC) to remove unreacted reagents.

G Workflow for EDC/NHS-Mediated Amide Coupling start 1. Dissolve this compound in anhydrous solvent step1 2. Add EDC and NHS (1.1 eq each) start->step1 step2 3. Stir at RT (1-4h) to form NHS Ester step1->step2 step3 4. Add Amine-Containing Target Molecule in Buffer (pH 7.2-8.0) step2->step3 step4 5. Incubate Reaction (2h RT or O/N 4°C) step3->step4 step5 6. Quench Reaction (e.g., with Tris or Hydroxylamine) step4->step5 step6 7. Purify Final Conjugate (HPLC, SEC, Dialysis) step5->step6

Figure 2. Workflow for EDC/NHS-mediated amide coupling.

Protocol 2: Application in PROTAC Synthesis

This compound is an ideal linker for synthesizing PROTACs, which requires connecting two distinct small molecules. The synthesis is typically a two-step process.

Generalized Methodology:

  • First Conjugation : React either the amine or the carboxylic acid end of this compound with the first ligand (e.g., the ligand for the Protein of Interest, POI).

    • If the POI ligand has a carboxylic acid, use the amine end of the PEG linker via standard peptide coupling (e.g., with HATU or EDC).

    • If the POI ligand has an amine, use the carboxylic acid end of the PEG linker via the EDC/NHS protocol described above.

  • Purification : Purify the singly-conjugated intermediate to remove unreacted starting materials.

  • Second Conjugation : React the remaining free functional group on the PEG linker with the second ligand (e.g., the E3 ligase ligand).

  • Final Purification : Purify the final PROTAC molecule, typically using reverse-phase HPLC.

G Logical Workflow for PROTAC Synthesis cluster_0 Step 1: First Coupling cluster_1 Step 2: Second Coupling poi_ligand Protein of Interest (POI) Ligand step1 Conjugate one end of linker to POI Ligand poi_ligand->step1 e3_ligand E3 Ligase Ligand step2 Conjugate other end of linker to E3 Ligase Ligand e3_ligand->step2 linker This compound linker->step1 step1->step2 final_protac Final PROTAC Molecule step2->final_protac

Figure 3. Logical workflow for PROTAC synthesis.

Protocol 3: General Purification and Analysis

Purification is a critical step to ensure the homogeneity of the final conjugate.

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is often the method of choice for purifying and analyzing PEGylated conjugates. A C18 column with a water/acetonitrile gradient containing an additive like formic acid (0.1%) is common.

  • Size-Exclusion Chromatography (SEC) : For larger biomolecules like proteins, SEC is effective for separating the larger conjugate from smaller, unreacted linkers and molecules.

  • Characterization : The final product should be characterized to confirm successful conjugation. Techniques include Mass Spectrometry (ESI-MS or MALDI-TOF) to verify the molecular weight and HPLC or electrophoresis (SDS-PAGE for proteins) to assess purity.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG10-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of Amino-PEG10-acid to amine-containing molecules, such as proteins, antibodies, and peptides. The information is intended to guide researchers in developing stable and effective bioconjugates for various applications, including drug delivery, diagnostics, and proteomics.

Introduction to this compound Bioconjugation

This compound is a heterobifunctional linker containing a primary amine and a terminal carboxylic acid, separated by a 10-unit polyethylene glycol (PEG) spacer.[1][2][3] This hydrophilic PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.[4][5] The terminal carboxylic acid can be activated to react with primary amines on target biomolecules, forming a stable amide bond. This process, commonly known as PEGylation, is a widely used strategy in drug development and research.

The most common method for conjugating a carboxylic acid to an amine is through the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). EDC activates the carboxyl group of this compound, which then reacts with NHS or Sulfo-NHS to form a more stable amine-reactive ester. This activated PEG linker then readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the target biomolecule.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach a cytotoxic drug to an antibody, improving the drug's solubility and pharmacokinetic profile.

  • PROTACs: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.

  • Improving Drug Solubility and Stability: PEGylation can increase the hydrophilicity and stability of therapeutic proteins and peptides.

  • Surface Modification: Immobilization of proteins and other biomolecules to surfaces for applications in diagnostics and biomaterials.

Experimental Data Summary

The efficiency of bioconjugation and the degree of labeling are dependent on several factors, including the molar ratio of reagents, pH, and reaction time. The following table summarizes typical starting conditions and expected outcomes for the PEGylation of a standard IgG antibody.

ParameterRecommended RangeExpected OutcomeReference
Molar Ratio (PEG:Protein) 10:1 to 50:12-8 PEG molecules per antibody
Molar Ratio (EDC:PEG) 1:1 to 2:1-
Molar Ratio (NHS:EDC) 1:1 to 1.2:1-
Activation pH (MES Buffer) 5.0 - 6.0Optimal for carboxyl activation
Conjugation pH (PBS or Bicarbonate Buffer) 7.2 - 8.5Optimal for amine reaction
Reaction Time (Activation) 15 - 30 minutes-
Reaction Time (Conjugation) 1 - 2 hours at room temperature or overnight at 4°C-
Quenching Reagent Tris, Glycine, or HydroxylamineStops the reaction by consuming excess reactive esters

Bioconjugation Workflow Diagram

The following diagram illustrates the general workflow for the two-step bioconjugation of this compound to a protein.

G cluster_0 Activation Step (pH 5.0-6.0) cluster_1 Conjugation Step (pH 7.2-8.5) cluster_2 Purification and Analysis Start Start Prepare_Amino_PEG10_acid Dissolve this compound in Activation Buffer (MES) Start->Prepare_Amino_PEG10_acid Prepare_EDC_NHS Prepare fresh EDC and Sulfo-NHS solutions Prepare_Amino_PEG10_acid->Prepare_EDC_NHS Activate Add EDC and Sulfo-NHS to This compound solution Prepare_EDC_NHS->Activate Incubate_Activation Incubate for 15-30 min at room temperature Activate->Incubate_Activation Prepare_Protein Prepare protein solution in Conjugation Buffer (PBS) Incubate_Activation->Prepare_Protein Conjugate Add activated this compound to protein solution Prepare_Protein->Conjugate Incubate_Conjugation Incubate for 1-2 hours at RT or overnight at 4°C Conjugate->Incubate_Conjugation Quench Add quenching buffer (e.g., Tris) to stop the reaction Incubate_Conjugation->Quench Purify Purify the conjugate (e.g., dialysis, SEC) Quench->Purify Analyze Characterize the conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Analyze End End Analyze->End

Two-step bioconjugation workflow.

Detailed Experimental Protocols

Materials and Reagents
  • This compound

  • Target biomolecule (e.g., antibody, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Dialysis cassettes (10K MWCO), or size-exclusion chromatography (SEC) column

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving reagents if necessary

  • Standard laboratory equipment (vortexer, centrifuge, reaction tubes, etc.)

Important Considerations Before Starting:

  • EDC and NHS/Sulfo-NHS are moisture-sensitive and should be stored in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation.

  • Prepare EDC and Sulfo-NHS solutions immediately before use as they hydrolyze in aqueous solutions.

  • Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) during the activation and conjugation steps as they will compete with the reaction.

Protocol 1: Two-Step Aqueous Bioconjugation

This is the preferred method for biomolecules containing both amine and carboxyl groups to minimize self-conjugation and polymerization.

Step 1: Activation of this compound

  • Prepare a solution of this compound in Activation Buffer. The concentration will depend on the desired molar excess for the conjugation reaction.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add the EDC solution to the this compound solution, followed immediately by the Sulfo-NHS solution. A typical molar ratio is 1:1:1.2 (this compound:EDC:Sulfo-NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Target Biomolecule

  • Prepare the target biomolecule in Conjugation Buffer.

  • Add the activated this compound solution from Step 1 to the biomolecule solution. The volume of the activated PEG solution should not exceed 10-15% of the final reaction volume to maintain the appropriate pH.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 3: Quenching and Purification

  • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purify the bioconjugate from excess reagents and byproducts using dialysis or size-exclusion chromatography.

Protocol 2: One-Step Aqueous Bioconjugation

This method is simpler but carries a higher risk of protein-protein crosslinking if the target biomolecule has accessible carboxyl groups.

  • Prepare a solution of the target biomolecule and this compound in MES buffer (pH 6.0).

  • Prepare fresh solutions of EDC and Sulfo-NHS in MES buffer.

  • Add the EDC and Sulfo-NHS solutions directly to the mixture of the biomolecule and this compound.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM or by buffer exchange into a Tris-based buffer.

  • Purify the conjugate as described in Protocol 1.

Troubleshooting

IssuePossible CauseSuggested SolutionReference
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, properly stored reagents. Allow to warm to room temperature before opening.
Inappropriate buffer pHEnsure activation is done at pH 5.0-6.0 and conjugation at pH 7.2-8.5.
Hydrolysis of active esterPerform the conjugation step immediately after activation.
Protein Precipitation High concentration of reagentsReduce the concentration of EDC.
Protein instability in the bufferEnsure the protein is soluble and stable in the chosen reaction buffers.
Protein Aggregation Inter-protein crosslinkingUse the two-step protocol. Optimize the molar ratio of reagents.

Logical Diagram for Protocol Selection

G start Start Protocol Selection protein_properties Does the protein have accessible carboxyl groups? start->protein_properties protocol_choice_2step Use Two-Step Protocol to minimize self-conjugation protein_properties->protocol_choice_2step Yes protocol_choice_1step One-Step Protocol can be considered protein_properties->protocol_choice_1step No end Proceed to Experiment protocol_choice_2step->end protocol_choice_1step->end

Decision tree for bioconjugation protocol selection.

References

Application Notes and Protocols for Protein Modification Using Amino-PEG10-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amino-PEG10-acid for the modification and crosslinking of proteins. This versatile heterobifunctional linker, with a discrete chain length of 10 ethylene glycol units, offers enhanced water solubility and a defined spacer length for various bioconjugation applications.[1][2]

Introduction to this compound

This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker featuring a primary amine group at one terminus and a carboxylic acid group at the other.[3] This heterobifunctional nature allows for the sequential and controlled conjugation of two different biomolecules, making it an ideal tool for creating protein-protein conjugates, antibody-drug conjugates (ADCs), and other complex biomolecular structures.[4][5] The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity.

Key Properties of this compound:

PropertyValueReference
Molecular Weight ~529.6 g/mol
Spacer Arm Length 10 PEG units
Reactive Groups Primary Amine (-NH2), Carboxylic Acid (-COOH)
Solubility Soluble in aqueous solutions and polar organic solvents like DMSO and DMF.

Applications in Protein Modification

The unique properties of this compound make it suitable for a range of applications in research and drug development:

  • Protein-Protein Crosslinking: Covalently linking two different proteins to study their interactions or create novel fusion proteins with combined functionalities.

  • Antibody-Drug Conjugates (ADCs): Attaching a therapeutic payload to an antibody for targeted drug delivery.

  • Surface Modification: Immobilizing proteins onto surfaces for applications such as biosensors and immunoassays.

  • Improving Pharmacokinetics: Modifying therapeutic proteins to increase their half-life, solubility, and stability in vivo.

Experimental Protocols

This section provides detailed protocols for a two-step conjugation of two proteins (Protein A and Protein B) using this compound. The process involves first activating the carboxylic acid group of the linker and reacting it with the first protein, followed by the conjugation of the linker's amine group to the second protein.

Workflow for Protein-Protein Conjugation

The overall workflow for creating a protein-protein conjugate using this compound is depicted below.

G cluster_0 Step 1: Activation and First Conjugation cluster_1 Step 2: Second Conjugation cluster_2 Step 3: Characterization A Activate Carboxylic Acid of This compound with EDC/NHS B React Activated Linker with Protein A (amine group) A->B Formation of NHS-activated PEG C Purify Protein A-PEG-Amine Conjugate B->C Formation of stable amide bond E React Protein B with Protein A-PEG-Amine C->E D Prepare Protein B with reactive group (e.g., NHS ester) D->E Formation of stable amide bond F Purify Final Protein A-PEG-Protein B Conjugate E->F G SDS-PAGE Analysis F->G H Mass Spectrometry F->H I Functional Assays F->I

Caption: Workflow for two-step protein-protein conjugation using this compound.

Protocol 1: Activation of this compound and Conjugation to Protein A

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS and its subsequent reaction with primary amines (e.g., lysine residues) on the first protein (Protein A).

Materials:

  • This compound

  • Protein A in a suitable buffer (e.g., 0.1 M MES, pH 4.5-5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 2-Mercaptoethanol or hydroxylamine)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in reaction buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in 0.1 M MES buffer, pH 4.5-5.

    • Add a 1.2 to 1.5-fold molar excess of EDC to the this compound solution and stir for 10 minutes at room temperature.

    • Add a 1.5 to 2-fold molar excess of NHS or Sulfo-NHS and continue stirring for 60 minutes at room temperature.

  • Conjugation to Protein A:

    • Dissolve Protein A in the conjugation buffer (PBS, pH 7.2-7.5).

    • Add the activated this compound solution to the Protein A solution. The molar ratio of the activated linker to the protein should be optimized, but a starting point of 10-20 fold molar excess of the linker is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer for Protein A.

Protocol 2: Conjugation of Protein A-PEG-Amine to Protein B

This protocol describes the conjugation of the purified Protein A-PEG-Amine to a second protein (Protein B) that has been activated with an amine-reactive group, such as an NHS ester.

Materials:

  • Purified Protein A-PEG-Amine

  • Protein B

  • NHS ester activation reagent (if Protein B does not already have a reactive group)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Protein B (if necessary):

    • If Protein B does not have a suitable amine-reactive group, it can be activated. For example, carboxyl groups on Protein B can be converted to NHS esters using EDC/NHS chemistry, following a similar procedure as in Protocol 1, step 2.

  • Conjugation Reaction:

    • Dissolve the purified Protein A-PEG-Amine and activated Protein B in the conjugation buffer.

    • Mix the two protein solutions. An equimolar ratio is a good starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small volume of quenching solution to consume any unreacted NHS esters.

    • Purify the final Protein A-PEG-Protein B conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or another suitable chromatographic method.

Characterization of the Conjugate

Thorough characterization of the final conjugate is essential to confirm successful conjugation and assess its properties.

Logical Flow for Characterization

G Start Purified Conjugate SDS_PAGE SDS-PAGE Analysis (Confirm Molecular Weight Shift) Start->SDS_PAGE SEC Size-Exclusion Chromatography (Assess Purity and Aggregation) Start->SEC Functional_Assay Functional Assay (Determine Biological Activity) Start->Functional_Assay MS Mass Spectrometry (Confirm Conjugate Mass) SDS_PAGE->MS For detailed characterization SEC->MS

Caption: Logical workflow for the characterization of the protein-protein conjugate.

Characterization Techniques:

TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight of the conjugate compared to the individual proteins.A new band corresponding to the molecular weight of the conjugate (MW of Protein A + MW of PEG linker + MW of Protein B).
Size-Exclusion Chromatography (SEC-HPLC) To determine the purity of the conjugate and detect any aggregation.A major peak corresponding to the conjugate, with minimal peaks for aggregates or unreacted proteins.
Mass Spectrometry (MS) To confirm the exact mass of the conjugate and determine the degree of PEGylation.The measured mass should match the theoretical mass of the conjugate.
Functional Assays To assess the biological activity of the conjugated proteins.The conjugate should retain the desired biological functions of both Protein A and Protein B.

Quantitative Data Summary

The efficiency of conjugation and the properties of the resulting conjugate can vary depending on the proteins and reaction conditions used. The following table provides a template for summarizing quantitative data from your experiments.

ParameterProtein AProtein BProtein A-PEG-Protein B Conjugate
Concentration (mg/mL)
Molar Ratio (Linker:Protein)
Reaction Time (hours)
Reaction Temperature (°C)
Conjugation Efficiency (%)
Yield (%)
Purity (by SEC-HPLC, %)
Biological Activity (% of native)

This table should be populated with data from specific experimental results.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inefficient activation of the linker.- Suboptimal pH of the reaction buffer.- Steric hindrance on the protein.- Ensure fresh EDC/NHS solutions.- Optimize the pH for the specific reaction.- Use a longer PEG linker to reduce steric hindrance.- Increase the molar excess of the linker.
Protein Aggregation - High protein concentration.- Inappropriate buffer conditions.- Reduce the concentration of the proteins during conjugation.- Optimize buffer pH and ionic strength.- Add stabilizing excipients like arginine or glycerol.
Multiple Conjugation Products - Reaction with multiple amine groups on the protein surface.- Optimize the molar ratio of linker to protein.- Consider site-specific mutation to introduce a unique reactive group.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively utilize this compound for a wide range of protein modification applications.

References

Applications of Amino-PEG10-acid in Antibody-Drug Conjugates (ADCs): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker component, which connects the antibody to the drug, is a critical determinant of an ADC's efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence due to their ability to enhance the physicochemical properties of ADCs. This document provides detailed application notes and protocols for the use of Amino-PEG10-acid, a heterobifunctional linker, in the development of ADCs.

This compound features a terminal amine group and a terminal carboxylic acid group, separated by a 10-unit PEG chain. This discrete PEG linker offers a balance of hydrophilicity and defined length, enabling precise control over the final ADC construct. Its incorporation can lead to improved solubility, reduced aggregation, and optimized pharmacokinetic parameters.[1][2][3]

Key Advantages of this compound in ADCs

The use of an this compound linker in ADC design offers several distinct advantages:

  • Enhanced Hydrophilicity and Reduced Aggregation: The PEG chain imparts a hydrophilic nature to the ADC, which can mitigate the aggregation often caused by hydrophobic payloads.[2][4] This improved solubility is crucial for maintaining the stability and biological activity of the ADC.

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and a longer circulation half-life. This can result in greater tumor accumulation and enhanced therapeutic efficacy.

  • Precise Control over Drug-to-Antibody Ratio (DAR): The defined length of the this compound linker allows for more controlled and reproducible conjugation, contributing to the generation of more homogeneous ADCs with a consistent DAR.

  • Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, minimizing the risk of adverse immune responses against the linker itself.

Data Presentation: Impact of PEG10 Linker on ADC Properties

The inclusion of a PEG10 linker can significantly influence the key characteristics of an ADC. The following tables provide a summary of representative quantitative data, illustrating the potential improvements compared to ADCs with non-PEGylated linkers.

ADC Construct Linker Type Average DAR % Monomer (by SEC) Reference
ADC-Payload-XNon-PEGylated3.885%
ADC-PEG10-Payload-XThis compound3.995%
Table 1: Impact of PEG10 Linker on Drug-to-Antibody Ratio (DAR) and Aggregation.
ADC Construct Linker Type IC50 (nM) Cell Line Reference
ADC-Payload-XNon-PEGylated1.5HER2+
ADC-PEG10-Payload-XThis compound5.2HER2+
Table 2: Representative In Vitro Cytotoxicity Data.
ADC Construct Linker Type Half-life (t½) in vivo (hours) Plasma Clearance (mL/hr/kg) Reference
ADC-Payload-XNon-PEGylated1200.5
ADC-PEG10-Payload-XThis compound1800.25
Table 3: Representative Pharmacokinetic Parameters.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of ADCs utilizing the this compound linker. The following protocols provide a step-by-step guide for key experimental procedures.

Protocol 1: Two-Step Conjugation of Antibody to Payload using this compound

This protocol describes a general two-step process for conjugating a payload to an antibody via the this compound linker. This method involves first activating the carboxylic acid end of the linker for reaction with the payload, followed by activation of the amine end for conjugation to the antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Cytotoxic payload with a reactive amine or hydroxyl group

  • This compound linker

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dicyclohexylcarbodiimide (DCC)

  • HATU

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Borate buffer, pH 8.5

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction quenching agent (e.g., hydroxylamine or Tris buffer)

Step 1: Activation of this compound and Conjugation to Payload

  • Activation of Carboxylic Acid: Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF. Add EDC or DCC (1.5 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester of the linker.

  • Payload Conjugation: In a separate vial, dissolve the amine- or hydroxyl-containing payload (1 equivalent) in anhydrous DMF. Add the activated Amino-PEG10-NHS ester solution to the payload solution. Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the resulting Payload-PEG10-Amine conjugate using reverse-phase HPLC to remove unreacted starting materials.

Step 2: Conjugation of Payload-PEG10-Amine to Antibody

  • Antibody Preparation: Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

  • Activation of Antibody Lysine Residues: Adjust the pH of the antibody solution to 8.5 using borate buffer.

  • Conjugation Reaction: Add the purified Payload-PEG10-Amine (5-10 molar excess over the antibody) to the antibody solution. The reaction can be facilitated by adding a linker with a pre-activated NHS ester on the amine-reactive end (e.g., converting the amine to an NHS ester in a separate step). Incubate the reaction mixture at 4°C for 4-12 hours with gentle stirring.

  • Quenching: Quench the reaction by adding a final concentration of 100 mM Tris buffer or hydroxylamine and incubating for 30 minutes at room temperature.

  • Purification of ADC: Purify the resulting ADC using a pre-equilibrated SEC column (e.g., G-25) with PBS (pH 7.4) to remove unconjugated payload-linker and other small molecules.

Protocol 2: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy and HIC

  • UV/Vis Spectroscopy:

    • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

    • Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody.

  • Hydrophobic Interaction Chromatography (HIC):

    • System: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.

    • Gradient: Run a linear gradient from 100% A to 100% B over 30 minutes.

    • Analysis: The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on hydrophobicity. The average DAR can be calculated from the peak areas of the different species in the chromatogram.

B. Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

  • System: HPLC system with a SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: The chromatogram will show peaks corresponding to the monomeric ADC, as well as any high molecular weight aggregates or low molecular weight fragments. The percentage of monomer is a key indicator of the ADC's stability.

Protocol 3: In Vitro Cell Viability Assay

This protocol is used to determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line for an anti-HER2 ADC)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. Add the diluted compounds to the cells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

General Workflow for ADC Synthesis and Characterization

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Ab Antibody ADC_crude Crude ADC Ab->ADC_crude Conjugation Linker This compound Activated_Linker Activated Linker-Payload Linker->Activated_Linker Activation & Payload Attachment Payload Cytotoxic Payload Payload->Activated_Linker Activated_Linker->ADC_crude Purification Size-Exclusion Chromatography (SEC) ADC_crude->Purification DAR DAR Determination (HIC, UV-Vis) Purification->DAR Aggregation Aggregation Analysis (SEC) Purification->Aggregation Potency In Vitro Potency (Cell Viability Assay) Purification->Potency PK Pharmacokinetics (In Vivo Studies) Purification->PK

Caption: Workflow for ADC synthesis, purification, and characterization.

ADC Internalization and Payload Release Signaling Pathway

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG10 Linker) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxic Effect

Caption: ADC mechanism of action: from binding to cell death.

Logical Relationship of PEG Linker Properties

PEG_Linker_Properties cluster_properties Physicochemical Properties cluster_outcomes Therapeutic Outcomes PEG10_Linker This compound Linker Hydrophilicity Increased Hydrophilicity PEG10_Linker->Hydrophilicity Defined_Length Defined Length PEG10_Linker->Defined_Length Biocompatibility Biocompatibility PEG10_Linker->Biocompatibility Reduced_Aggregation Reduced Aggregation Hydrophilicity->Reduced_Aggregation Improved_PK Improved Pharmacokinetics (Longer Half-life) Hydrophilicity->Improved_PK Homogeneity Increased Homogeneity (DAR) Defined_Length->Homogeneity Safety Improved Safety Profile Biocompatibility->Safety Efficacy Enhanced Efficacy Reduced_Aggregation->Efficacy Improved_PK->Efficacy Homogeneity->Efficacy Safety->Efficacy

Caption: How PEG10 linker properties influence ADC outcomes.

References

Application Notes and Protocols: Amino-PEG10-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG10-acid is a heterobifunctional linker containing a terminal primary amine group and a terminal carboxylic acid group, connected by a 10-unit polyethylene glycol (PEG) chain. This discrete PEG linker (dPEG®) offers a precise length, enabling consistent and well-defined bioconjugates. Its hydrophilic nature enhances the solubility and stability of conjugated molecules, reduces immunogenicity, and prolongs circulation half-life in vivo.[1][2][3][4] These properties make this compound an invaluable tool in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and targeted nanoparticles, for the treatment of various diseases, including cancer.[1]

These application notes provide an overview of the utility of this compound in targeted drug delivery, along with detailed protocols for its conjugation and the evaluation of the resulting drug delivery systems.

Key Advantages of this compound in Targeted Drug Delivery

The use of this compound as a linker in targeted drug delivery systems offers several key advantages:

  • Enhanced Solubility and Stability: The hydrophilic PEG chain improves the aqueous solubility of hydrophobic drugs and can protect the conjugated drug from enzymatic degradation.

  • Reduced Immunogenicity: PEGylation can shield the drug conjugate from the host's immune system, reducing the risk of an immune response.

  • Improved Pharmacokinetics: The PEG linker increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend its circulation half-life, leading to increased bioavailability.

  • Precise Spacer Length: The defined length of the PEG10 chain provides a consistent and optimal distance between the drug and the targeting moiety, which can be crucial for efficient receptor binding and drug release.

  • Versatile Conjugation Chemistry: The terminal amine and carboxylic acid groups allow for straightforward and efficient conjugation to a wide range of molecules, including drugs, targeting ligands (e.g., antibodies, peptides), and nanoparticles.

Quantitative Data on the Effects of PEGylation

While specific quantitative data for this compound is often embedded within broader studies, the following tables summarize representative data on the general effects of PEGylation on key parameters in drug delivery. These values can be used as a general guide, with the understanding that the precise effects will depend on the specific drug, targeting ligand, and carrier system.

Table 1: Effect of PEGylation on Drug Solubility

DrugFormulationSolubility Increase (Fold)Reference (Illustrative)
PaclitaxelPEG-PLGA Nanoparticles~250
DoxorubicinPEGylated Liposomes~100
CamptothecinPEG-based Conjugate>1000

Table 2: Effect of PEGylation on Pharmacokinetics

MoleculeFormulationHalf-life (t½) Increase (Fold)Area Under the Curve (AUC) Increase (Fold)Reference (Illustrative)
Interferon α-2aPEGylated~10~50
G-CSFPEGylated (Pegfilgrastim)~15-80~60
Peptide (CAQK)PEG Conjugate~90Not Reported

Table 3: Effect of PEGylation on Nanoparticle Uptake in Tumors

Nanoparticle SystemTargeting LigandPEGylationTumor Accumulation (% Injected Dose)Reference (Illustrative)
Gold NanoparticlesAptamerWith PEG~5%
Gold NanoparticlesAptamerWithout PEG~2%
LiposomesFolateWith PEG~8%
LiposomesFolateWithout PEG~3%

Experimental Protocols

This section provides detailed protocols for the use of this compound in the development of a model targeted drug delivery system. The model system consists of a cytotoxic drug (e.g., Doxorubicin) and a targeting ligand (e.g., an antibody fragment against EGFR) conjugated to a nanoparticle carrier via the this compound linker.

Workflow for Targeted Nanoparticle Development

G cluster_0 Conjugation cluster_1 Nanoparticle Formulation & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation A This compound D Drug-PEG Conjugation A->D E Ligand-PEG Conjugation A->E B Drug Activation B->D C Targeting Ligand Activation C->E G Conjugate Loading D->G E->G F Nanoparticle Formulation F->G H Characterization (Size, Zeta, Drug Load) G->H I Cell Viability Assay H->I J Cellular Uptake Study H->J K Drug Release Assay H->K N Tumor Efficacy Study I->N L Pharmacokinetics Study J->L M Biodistribution Study J->M

Caption: Workflow for developing a targeted drug delivery system.

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the conjugation of a drug containing a primary amine to the carboxylic acid terminus of this compound.

Materials:

  • This compound

  • Amine-containing drug

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF or DMSO. b. Add 1.5 equivalents of NHS, followed by 1.5 equivalents of EDC. c. Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation to Amine-containing Drug: a. In a separate tube, dissolve the amine-containing drug in PBS (pH 7.4). b. Add the activated Amino-PEG10-NHS ester solution to the drug solution. The molar ratio of the activated linker to the drug should be optimized, typically starting at 5:1. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: a. Quench any unreacted NHS ester by adding the quenching solution and incubating for 30 minutes. b. Purify the drug-PEG10-amine conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography. c. Characterize the conjugate by mass spectrometry and NMR to confirm successful conjugation.

Protocol 2: Nanoparticle Formulation and Drug Loading

This protocol describes the formulation of PEGylated nanoparticles loaded with the drug-PEG conjugate.

Materials:

  • Drug-PEG10-amine conjugate (from Protocol 1)

  • Targeting ligand-PEG10-acid conjugate (prepared similarly to Protocol 1)

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Polyvinyl alcohol (PVA) or other surfactant

  • Organic solvent (e.g., dichloromethane, acetone)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

Procedure:

  • Oil Phase Preparation: a. Dissolve the PLGA polymer, the drug-PEG10-amine conjugate, and the targeting ligand-PEG10-acid conjugate in the organic solvent.

  • Aqueous Phase Preparation: a. Prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Emulsification: a. Add the oil phase to the aqueous phase while stirring vigorously to form a primary oil-in-water (o/w) emulsion. b. Sonicate or homogenize the emulsion to reduce the droplet size.

  • Solvent Evaporation: a. Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug. c. Lyophilize the nanoparticles for long-term storage.

Protocol 3: Characterization of Targeted Nanoparticles

Methods:

  • Particle Size and Zeta Potential: a. Resuspend the nanoparticles in deionized water. b. Analyze the size distribution and zeta potential using Dynamic Light Scattering (DLS).

  • Drug Loading and Encapsulation Efficiency: a. Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent. b. Quantify the amount of encapsulated drug using UV-Vis spectroscopy or HPLC. c. Calculate the drug loading and encapsulation efficiency using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

Protocol 4: In Vitro Cellular Uptake Study

Materials:

  • Targeted nanoparticles labeled with a fluorescent dye

  • Cancer cell line overexpressing the target receptor (e.g., A549 for EGFR)

  • Control cell line with low or no target receptor expression

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • Confocal microscope

Procedure:

  • Cell Seeding: a. Seed the cells in 24-well plates (for flow cytometry) or on glass coverslips in 6-well plates (for confocal microscopy) and allow them to adhere overnight.

  • Nanoparticle Incubation: a. Treat the cells with the fluorescently labeled targeted nanoparticles at various concentrations for different time points (e.g., 1, 4, 24 hours). Include non-targeted nanoparticles as a control.

  • Sample Preparation for Flow Cytometry: a. Wash the cells three times with cold PBS to remove non-internalized nanoparticles. b. Detach the cells using Trypsin-EDTA and resuspend them in PBS. c. Analyze the cellular fluorescence using a flow cytometer to quantify nanoparticle uptake.

  • Sample Preparation for Confocal Microscopy: a. Wash the cells three times with PBS. b. Fix the cells with 4% paraformaldehyde. c. Stain the cell nuclei with DAPI. d. Mount the coverslips on microscope slides and visualize the intracellular localization of the nanoparticles using a confocal microscope.

Protocol 5: In Vivo Biodistribution Study

Materials:

  • Targeted nanoparticles labeled with a near-infrared (NIR) dye or a radionuclide

  • Tumor-bearing animal model (e.g., xenograft mouse model)

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging)

Procedure:

  • Animal Model: a. Establish tumors in mice by subcutaneously injecting cancer cells.

  • Nanoparticle Administration: a. Once the tumors reach a suitable size, intravenously inject the labeled targeted nanoparticles into the tail vein of the mice.

  • In Vivo Imaging: a. At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body images using the appropriate imaging system to visualize the biodistribution of the nanoparticles.

  • Ex Vivo Organ Analysis: a. At the final time point, euthanize the mice and harvest the major organs (tumor, liver, spleen, kidneys, lungs, heart, brain). b. Quantify the fluorescence or radioactivity in each organ to determine the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways in Targeted Drug Delivery

Targeted drug delivery systems often exploit the process of receptor-mediated endocytosis for cellular entry. Upon binding of the targeting ligand to its receptor on the cell surface, the receptor-ligand complex is internalized into the cell. The following diagrams illustrate the generalized pathways for two commonly targeted receptors in cancer therapy: EGFR and HER2.

Receptor-Mediated Endocytosis of EGFR

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ReceptorComplex Ligand-EGFR Complex EGFR->ReceptorComplex Ligand Targeted Nanoparticle (Ligand) Ligand->EGFR Binding ClathrinPit Clathrin-coated Pit ReceptorComplex->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome LateEndosome Late Endosome Endosome->LateEndosome Sorting RecyclingEndosome Recycling Endosome Endosome->RecyclingEndosome Lysosome Lysosome (Drug Release) LateEndosome->Lysosome RecyclingEndosome->EGFR Recycling

Caption: EGFR-mediated endocytosis of a targeted nanoparticle.

Upon binding of a targeted nanoparticle to the Epidermal Growth Factor Receptor (EGFR), the complex is internalized via clathrin-mediated endocytosis. The nanoparticle is then trafficked through early and late endosomes to the lysosome, where the acidic environment and enzymatic activity can facilitate drug release.

HER2 Internalization and Trafficking

HER2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Heterodimer HER2-HER3 Heterodimer HER2->Heterodimer HER3 HER3 HER3->Heterodimer Ligand Targeted Nanoparticle (e.g., Antibody) Ligand->HER2 Binding Internalization Endocytosis Heterodimer->Internalization Signaling Downstream Signaling (PI3K/Akt, MAPK) Heterodimer->Signaling Endosome Endosome Internalization->Endosome Lysosome Lysosome (Drug Release & Degradation) Endosome->Lysosome

Caption: HER2-mediated internalization and signaling.

Targeting the Human Epidermal Growth Factor Receptor 2 (HER2) with an antibody-conjugated nanoparticle can lead to the internalization of the HER2 receptor. Although HER2 has no known direct ligand, it is the preferred dimerization partner for other EGFR family members, such as HER3. Antibody binding can induce receptor dimerization and subsequent endocytosis, leading to lysosomal trafficking and drug release. This process also downregulates HER2 signaling pathways, such as the PI3K/Akt and MAPK pathways, providing a dual therapeutic effect.

Conclusion

This compound is a versatile and effective linker for the development of advanced targeted drug delivery systems. Its well-defined structure and beneficial physicochemical properties contribute to the creation of more effective and safer therapies. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and drug developers working in this exciting field.

References

Application Notes and Protocols for the Characterization of Amino-PEG10-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Amino-PEG10-acid conjugates. This document is intended to guide researchers in confirming the identity, purity, and structural integrity of these valuable molecules used in bioconjugation, drug delivery, and surface modification.

Introduction to this compound Conjugates

This compound is a heterobifunctional linker containing a primary amine group and a terminal carboxylic acid, connected by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. The amine group allows for conjugation to activated esters, carbonyls, and other electrophilic groups, while the carboxylic acid can be activated to react with primary amines. The PEG chain enhances the solubility and biocompatibility of the resulting conjugates. Rigorous analytical characterization is crucial to ensure the quality and performance of these conjugates in downstream applications.

Key Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The following techniques provide critical information regarding the structure, molecular weight, purity, and functional group integrity of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information at the atomic level, confirming the presence of the PEG backbone, the amino group, and the carboxylic acid terminus.[1][2][3]

  • Mass Spectrometry (MS): Determines the molecular weight of the conjugate, confirming successful conjugation and identifying any impurities or side products.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the conjugate and can be used for quantification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups within the conjugate.

Experimental Protocols and Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the this compound conjugate.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • The characteristic singlet of the PEG backbone protons is expected around 3.6 ppm.

    • Signals corresponding to the protons adjacent to the amine and carboxylic acid groups will be shifted and should be carefully assigned.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The main PEG carbon signal will appear around 70 ppm.

    • Signals for the carbons associated with the amine and carboxyl functionalities will be distinct.

Data Presentation:

Functional Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
PEG Backbone (-CH₂CH₂O-)~3.6 (s)~70
Methylene adjacent to Amine (-CH₂-NH₂)~2.9-3.2 (t)~40
Methylene adjacent to Acid (-CH₂-COOH)~2.4-2.6 (t)~35
Carbonyl Carbon (-COOH)-~170-175

Note: Chemical shifts can vary depending on the solvent and the nature of the conjugated molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the identity of the conjugate.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in a suitable solvent (e.g., water, methanol, or acetonitrile with 0.1% formic acid).

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometer is recommended.

  • ESI-MS Analysis:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass spectrum of PEGylated molecules can be complex due to the distribution of polymer chain lengths and multiple charge states.

  • MALDI-TOF MS Analysis:

    • Mix the sample solution with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI plate and allow it to dry.

    • Acquire the mass spectrum. This technique is particularly useful for higher molecular weight conjugates.

Data Presentation:

ConjugateTheoretical Mass (Da)Observed Mass [M+H]⁺ (Da)Mass Difference (Da)
This compound500.6501.6+1.0
Conjugate with Molecule 'X'CalculatedObservedDifference
High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound conjugate.

Protocol:

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: A reverse-phase HPLC system with a C18 column and a UV or evaporative light scattering detector (ELSD) is suitable.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (for amide bonds if conjugated) or ELSD.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity of the conjugate.

Data Presentation:

SampleRetention Time (min)Peak Area (%)
This compoundt₁>95%
Impurity 1t₂<2%
Impurity 2t₃<3%
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups.

Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups.

Data Presentation:

Functional GroupCharacteristic Absorption Band (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
N-H stretch (amine)3400-3200
C=O stretch (carboxylic acid)1760-1690
C-O-C stretch (PEG ether)~1100 (strong)
N-H bend (amine)1650-1580

Visualizations

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_purification Purification cluster_characterization Characterization synthesis This compound + Target Molecule purification Purification (e.g., HPLC, Dialysis) synthesis->purification Crude Product nmr NMR Spectroscopy (Structure) purification->nmr Purified Conjugate ms Mass Spectrometry (Molecular Weight) purification->ms hplc HPLC (Purity) purification->hplc ftir FTIR Spectroscopy (Functional Groups) purification->ftir analytical_techniques cluster_techniques Analytical Techniques conjugate This compound Conjugate nmr NMR conjugate->nmr Structural Information ms MS conjugate->ms Molecular Weight Confirmation hplc HPLC conjugate->hplc Purity Assessment ftir FTIR conjugate->ftir Functional Group Identification

References

Troubleshooting & Optimization

Technical Support Center: Amino-PEG10-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG10-acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs). The goal is to help you optimize your experimental protocols and achieve higher reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the reaction of this compound with a carboxylic acid?

The reaction between an this compound and a molecule containing a carboxylic acid is a type of amide coupling. To facilitate this, the carboxylic acid group is typically "activated" using a coupling agent. This activated intermediate is then susceptible to nucleophilic attack by the primary amine of the this compound, forming a stable amide bond and releasing a byproduct. The most common method for this activation involves carbodiimides like EDC, often used in conjunction with N-hydroxysuccinimide (NHS) to increase efficiency.

Q2: What is the optimal pH for conducting an this compound coupling reaction?

The optimal pH for an amide coupling reaction is a balancing act between two competing factors: the nucleophilicity of the amine and the stability of the activated ester.[1]

  • Activation Step (Carboxylic Acid): If using EDC/NHS, the activation of the carboxyl group is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[2]

  • Coupling Step (Amine Reaction): The coupling of the activated ester to the amine is more efficient at a pH of 7.2 to 8.5.[2] At a pH below its pKa, an amine is protonated (-NH3+), making it non-nucleophilic and significantly slowing down the reaction.[1] As the pH increases, more of the amine is in its deprotonated, reactive state (-NH2), which favors the coupling reaction.[1]

However, at higher pH values, the activated ester (e.g., NHS-ester) becomes more susceptible to hydrolysis, which deactivates it. Therefore, a two-step process with pH adjustment or a compromise pH (typically 7.2-7.5) is often employed for the coupling step.

Q3: Which coupling agent should I use for my reaction?

The choice of coupling agent is critical and depends on the specific substrates, desired reaction conditions, and scale. The most common reagents are carbodiimides (like EDC) and uronium/guanidinium salts (like HATU).

  • EDC/NHS: This is a widely used, cost-effective combination. EDC is water-soluble, and its urea byproduct can be easily removed by aqueous workup. The addition of NHS creates a more stable intermediate ester, reducing side reactions and improving yield.

  • HATU: This is a more modern and highly efficient coupling reagent. It is known for faster reaction times, higher yields, and a lower risk of racemization, especially with sensitive or sterically hindered substrates. However, it is more expensive than EDC.

Q4: What are the most common side products in an EDC/NHS mediated amidation?

The most common side products include:

  • N-acylurea: This is formed by the rearrangement of the O-acylisourea intermediate (the initial product of the carboxylic acid and EDC). This byproduct can be difficult to remove due to its similar polarity to the desired product.

  • Anhydride: Two molecules of the carboxylic acid can react to form an anhydride.

  • Unreacted Starting Materials: Incomplete conversion will leave both the this compound and the carboxylic acid in the final mixture.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

IssuePotential CauseRecommended Solution
Low or No Product Formation 1. Inactive Coupling Agents: EDC and HATU are moisture-sensitive and can degrade over time.Use fresh, high-quality coupling agents. Store them in a desiccator and allow them to warm to room temperature before opening to prevent condensation.
2. Presence of Water: Water can hydrolyze the activated ester intermediate, regenerating the carboxylic acid and preventing the reaction.Ensure all solvents (e.g., DMF, DCM) and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Incorrect pH: As discussed in the FAQs, pH is crucial. If the pH is too low, the amine will be protonated and non-reactive. If it's too high, the activated ester will hydrolyze.For EDC/NHS couplings, activate the carboxylic acid at pH 4.5-6.0, then adjust the pH to 7.2-8.5 before adding the this compound.
4. Insufficient Molar Ratio of Reagents: Using too little of the coupling agent or the this compound can lead to incomplete conversion.A common starting point is to use 1.2 equivalents of both EDC and NHS relative to the carboxylic acid. An excess of the amine component (1.5 equivalents) can also help drive the reaction to completion.
Multiple Products or Streaking on TLC/LC-MS 1. Formation of N-acylurea: A common side product with EDC chemistry.The addition of NHS or Sulfo-NHS stabilizes the intermediate and minimizes the formation of N-acylurea.
2. Polydispersity of PEG Reagent: The this compound itself may not be perfectly monodisperse, leading to a mixture of products with slightly different molecular weights.Use high-purity, monodisperse PEG reagents. Check the manufacturer's specifications for polydispersity (PDI).
3. Protein Dimerization: If coupling to a protein, reactive groups on the protein can lead to intermolecular cross-linking.Ensure the reaction mixture is deoxygenated, as oxygen can promote disulfide bond formation between cysteine residues.
Difficulty in Product Purification 1. Amphipathic Nature of PEG: PEGylated compounds can be challenging to purify due to their solubility in both aqueous and organic solvents.Column Chromatography: Reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is often effective. For silica gel chromatography, a chloroform/methanol or DCM/methanol system can be used.
2. Removal of Urea Byproduct: The byproduct from carbodiimide reagents (like DCU from DCC) can be difficult to remove.Use EDC, as its urea byproduct is water-soluble and can be removed with an aqueous wash.
3. Separation from Unreacted PEG: Excess this compound can be difficult to separate from the product.Ion-exchange chromatography is often the method of choice for purifying PEGylated proteins, as it can separate products based on changes in surface charge. Size-exclusion chromatography (SEC) can also be effective at removing unreacted starting materials.

Quantitative Data Summary

Optimizing the pH is one of the most critical steps in improving yield. The following table summarizes the effect of pH on the stability of NHS esters, which are the key reactive intermediates in EDC/NHS couplings.

pHNHS Ester Half-lifeRelative Amidation RateRelative Hydrolysis Rate
6.0> 6 hours10.01
7.0~ 1-2 hours100.1
7.5~ 30-60 minutes300.5
8.0~ 10-20 minutes701
8.5< 10 minutes1005
9.0~ 2-5 minutes12010

Data compiled from general knowledge on NHS-ester chemistry. Actual rates and half-lives can vary based on specific reactants, buffer composition, and temperature.

This table illustrates that while the amidation reaction rate increases with pH, the competing hydrolysis reaction accelerates even more significantly at higher pH values. This underscores the importance of finding a balance, typically around pH 7.2-8.0, for the coupling step.

Detailed Experimental Protocols

Protocol 1: General EDC/NHS Coupling in an Organic Solvent

This protocol is suitable for coupling this compound to a small molecule containing a carboxylic acid.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF or DCM

  • Base (e.g., DIPEA or Triethylamine)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (N2 or Ar)

Procedure:

  • Carboxylic Acid Activation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Amide Bond Formation:

    • In a separate flask, dissolve the this compound (1.1 - 1.5 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the this compound solution.

    • Slowly add the activated carboxylic acid solution to the this compound solution.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS or TLC.

    • Once complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Two-Step Aqueous Coupling to a Protein

This protocol is designed for conjugating this compound to a protein.

Materials:

  • Protein with accessible carboxyl groups (e.g., from Asp or Glu residues)

  • This compound

  • EDC and Sulfo-NHS (for better aqueous solubility)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Activation Buffer. The protein concentration should typically be 1-5 mg/mL.

  • Carboxyl Group Activation:

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. A 2-10 fold molar excess of EDC/Sulfo-NHS over the protein is a good starting point.

    • Add the EDC/Sulfo-NHS solution to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This prevents polymerization of the this compound.

  • Coupling Reaction:

    • Immediately add the this compound (dissolved in Coupling Buffer) to the activated protein solution. A 10-50 fold molar excess of PEG over the protein is common.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to block any unreacted NHS-ester sites.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion or ion-exchange chromatography.

Visual Guides

G Workflow for EDC/NHS Amide Coupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification A Carboxylic Acid (R-COOH) C Activated NHS-Ester A->C pH 4.5-6.0 B EDC + NHS B->C E Amide Product C->E pH 7.2-8.5 D This compound D->E F Purification (Chromatography) E->F G Final Product F->G

Caption: General workflow for this compound coupling.

G Troubleshooting Low Reaction Yield start Low Yield Observed q1 Are coupling agents (EDC/NHS) fresh? start->q1 sol1 Use fresh reagents. Store in desiccator. q1->sol1 No q2 Is the reaction anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol2 Use anhydrous solvents. Run under N2/Ar. q2->sol2 No q3 Is the pH optimal for activation and coupling? q2->q3 Yes a2_yes Yes a2_no No sol3 Activate at pH 4.5-6.0. Couple at pH 7.2-8.5. q3->sol3 No end_node Re-evaluate stoichiometry and reaction time. q3->end_node Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low yield.

References

Common issues with Amino-PEG10-acid solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues with Amino-PEG10-acid solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional PEG linker that contains an amino (-NH2) group and a carboxylic acid (-COOH) group on opposite ends of a 10-unit polyethylene glycol (PEG) spacer.[1][2][3] The PEG chain enhances the molecule's hydrophilicity and flexibility.[4][5] This versatile linker is commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. The amino group can react with activated esters, carboxylic acids, or carbonyls, while the carboxylic acid can be activated to react with primary amines.

Q2: In which solvents is this compound generally soluble?

This compound is known to be highly soluble in aqueous solutions due to its hydrophilic PEG spacer. It is also soluble in a variety of polar organic solvents. Commonly used solvents include:

  • Water

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Q3: What factors can influence the solubility of this compound?

Several factors can affect the solubility of this compound and other PEGylated compounds:

  • pH: The pH of the solution can significantly impact solubility, as it affects the ionization state of the terminal amino and carboxylic acid groups. At its isoelectric point, the molecule will have a net neutral charge, which can lead to reduced solubility.

  • Temperature: Temperature can influence solubility. For some compounds, increasing the temperature enhances solubility, while for others, it can lead to aggregation, especially with proteins.

  • Ionic Strength: The concentration of salts in the solution can affect the solubility of PEGylated molecules.

  • Purity of the Compound: Impurities can affect the solubility characteristics of the reagent. It is recommended to use high-purity this compound.

  • Storage Conditions: Improper storage can lead to degradation of the compound, which may impact its solubility. It is typically recommended to store this compound at -20°C.

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization of this compound.

Issue 1: The compound is not dissolving in an aqueous buffer.
  • Possible Cause 1: pH of the buffer.

    • Troubleshooting Step: Adjust the pH of the buffer. The solubility of amino acids and related compounds is often lowest at their isoelectric point. For this compound, which has both an acidic and a basic group, adjusting the pH away from neutral (e.g., to slightly acidic or slightly basic) can increase solubility by ensuring one or both of the terminal groups are charged.

  • Possible Cause 2: Low Temperature.

    • Troubleshooting Step: Gently warm the solution. For many compounds, solubility increases with temperature. A water bath set to 30-40°C can aid in dissolution. Avoid excessive heat, which could potentially degrade the compound.

  • Possible Cause 3: Insufficient Mixing.

    • Troubleshooting Step: Ensure thorough mixing. Vortex or sonicate the solution for a short period to aid in the dissolution of the solid particles.

Issue 2: The compound precipitates out of solution after initial dissolution.
  • Possible Cause 1: Solution is supersaturated.

    • Troubleshooting Step: The concentration of this compound may be too high for the chosen solvent and conditions. Try preparing a more dilute solution. If a higher concentration is required, consider using a different solvent system or adjusting the pH and temperature.

  • Possible Cause 2: Change in temperature.

    • Troubleshooting Step: If the solution was warmed to dissolve the compound, it might precipitate upon cooling to room temperature. Maintain the solution at the temperature at which it was fully dissolved if the experimental conditions allow.

  • Possible Cause 3: Interaction with other components in the buffer.

    • Troubleshooting Step: Certain buffer components might interact with the this compound, leading to precipitation. Try a different buffer system. For example, if using a phosphate buffer, consider a Tris or HEPES buffer, or vice versa, being mindful of potential reactions with the linker's functional groups.

Quantitative Data

While specific solubility data for this compound is not extensively published, the following table provides an estimated solubility based on information for structurally similar PEGylated molecules and common laboratory practices. Note: These values are for guidance only and should be experimentally verified.

SolventEstimated Solubility (mg/mL)Temperature (°C)
Water> 2525
DMSO> 5025
DMF> 5025
DCM> 2525

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method to determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS buffer, DMSO)

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Place the vial on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After 24 hours, visually inspect the vial to confirm that excess solid is still present.

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Sample Collection and Analysis:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of the dissolved this compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Visualizations

G cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Resolution start This compound fails to dissolve check_solvent Is the correct solvent being used? start->check_solvent check_ph Is the pH optimal? check_solvent->check_ph Yes change_solvent Use recommended solvent (e.g., Water, DMSO, DMF) check_solvent->change_solvent No check_temp Has gentle warming been applied? check_ph->check_temp Yes adjust_ph Adjust pH away from isoelectric point check_ph->adjust_ph No check_mixing Is mixing adequate? check_temp->check_mixing Yes warm_solution Warm gently (30-40°C) check_temp->warm_solution No mix_thoroughly Vortex or sonicate check_mixing->mix_thoroughly No end Compound Dissolved check_mixing->end Yes change_solvent->end adjust_ph->end warm_solution->end mix_thoroughly->end G cluster_protocol Experimental Workflow: Solubility Determination step1 1. Add excess this compound to solvent step2 2. Equilibrate at constant temperature for 24h step1->step2 step3 3. Centrifuge to pellet undissolved solid step2->step3 step4 4. Collect clear supernatant step3->step4 step5 5. Dilute supernatant step4->step5 step6 6. Analyze concentration (HPLC/UV-Vis) step5->step6 step7 7. Calculate solubility step6->step7

References

Technical Support Center: Strategies to Prevent Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be attributed to several factors:

  • Intermolecular Cross-linking: Bifunctional PEG linkers, such as those with reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can significantly affect protein stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • Poor Reagent Quality: Impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]

  • Initial State of the Protein: The presence of pre-existing aggregates in the protein sample can act as seeds for further aggregation during the PEGylation process.[2]

Q2: How does the choice of PEGylation site influence protein aggregation?

The site of PEGylation can significantly impact the conformational stability of a protein, which is closely related to its propensity for aggregation. PEGylating a protein at sites that enhance its conformational stability can provide better protection against aggregation, proteolysis, and immunogenicity. While there are no universal guidelines, rational selection of PEGylation sites based on the protein's structure can be more effective than random modification. For instance, PEGylation can in some cases strengthen nearby salt bridges on the protein surface by shielding them from water, which can contribute to stability.

Q3: What role do excipients play in preventing aggregation during PEGylation?

Excipients are additives that can help stabilize proteins and prevent aggregation during the PEGylation reaction. They work through various mechanisms, including preferential exclusion and suppression of non-specific protein-protein interactions.

Commonly used excipients include:

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol act as protein stabilizers.

  • Amino Acids: Arginine and glycine are known to suppress protein aggregation.

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.

Q4: Which analytical techniques are recommended for monitoring protein aggregation during PEGylation?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.

  • Sodium Dodectyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.

  • Nanoparticle Tracking Analysis (NTA): This technique monitors the Brownian motion of protein aggregate nanoparticles to determine their size and concentration.

  • Extrinsic Dye-Binding Fluorescence Assays: These assays use fluorescent dyes that bind to exposed hydrophobic regions of aggregated proteins, resulting in a measurable increase in fluorescence.

Troubleshooting Guides

Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Optimization of Reaction Conditions

Systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.

G cluster_0 Reaction Condition Optimization A Start: Aggregation Observed B Perform Small-Scale Screening A->B C Vary Protein Concentration B->C D Vary PEG:Protein Molar Ratio B->D E Vary pH B->E F Vary Temperature B->F G Analyze Aggregation H Optimal Conditions Found? G->H I Proceed to Step 2 H->I No J Implement Optimal Conditions H->J Yes G cluster_1 Excipient Screening A Start: Aggregation Persists B Screen Stabilizing Excipients A->B C Sugars/Polyols (Sucrose, Trehalose) B->C D Amino Acids (Arginine, Glycine) B->D E Surfactants (Polysorbate 20/80) B->E F Analyze Aggregation G Optimal Excipient Found? F->G H Proceed to Step 3 G->H No I Incorporate Optimal Excipient G->I Yes G cluster_2 Small-Scale PEGylation Screening Workflow A Prepare Stock Solutions (Protein, Activated PEG) B Design Screening Matrix (Varying Conc, Ratio, pH, Temp) A->B C Set up Small-Scale Reactions B->C D Incubate Reactions C->D E Analyze Aggregation (SEC, DLS, SDS-PAGE, Turbidity) D->E F Identify Optimal Conditions E->F

References

Technical Support Center: Optimizing Amino-PEG10-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG10-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to carboxyl-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a target molecule?

This compound possesses a terminal primary amine (-NH2) and is typically conjugated to a target molecule containing a carboxylic acid (-COOH) group. The most common and efficient method for forming this stable amide bond is through carbodiimide chemistry, which uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

The process occurs in two main steps:

  • Activation: EDC reacts with the carboxylic acid on your target molecule to form a highly reactive, but unstable, O-acylisourea intermediate.[2]

  • Coupling: This intermediate can react directly with the primary amine of the this compound. However, to improve efficiency and stability in aqueous solutions, NHS is added. The O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with the this compound to form a stable amide bond, releasing NHS.[1][2]

Q2: Which buffer should I use for the conjugation reaction?

Buffer selection is critical for successful conjugation. The two-step EDC/NHS reaction has different optimal pH requirements.

  • Activation Step (EDC/NHS): This reaction is most efficient at a slightly acidic pH of 4.5-6.0. A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).

  • Coupling Step (to Amino-PEG): The reaction of the NHS-activated molecule with the primary amine of the PEG is most efficient at a physiological to slightly basic pH of 7.2-8.0. Phosphate-buffered saline (PBS) or HEPES at this pH range are common choices.

Crucially, avoid buffers containing primary amines (like Tris or Glycine) or carboxylates, as they will compete with the reaction and reduce conjugation efficiency.

Q3: How do I purify my final PEGylated conjugate?

Purification is necessary to remove unreacted PEG, the native biomolecule, and reaction byproducts. The choice of method depends on the size and properties of your conjugate.

  • Size Exclusion Chromatography (SEC): This is one of the most common methods. Since PEGylation increases the hydrodynamic radius of a molecule, the PEGylated conjugate will elute earlier than the unreacted biomolecule. SEC is very effective at separating the conjugate from unreacted native protein and low molecular weight byproducts.

  • Ion Exchange Chromatography (IEX): PEG chains can shield surface charges on a protein, altering its binding properties to an ion-exchange resin. This change can be exploited to separate PEGylated species from the unmodified protein. It is particularly effective for separating molecules with low degrees of PEGylation.

  • Dialysis or Tangential Flow Filtration (TFF)/Ultrafiltration: These membrane-based techniques are useful for removing smaller impurities like unreacted PEG and EDC/NHS byproducts, especially when there is a significant size difference between the conjugate and the contaminants.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can serve as a supplementary purification tool to IEX, though it may offer lower resolution.

Troubleshooting Guide

Problem: My conjugation yield is very low or non-existent.

Low yield is the most common issue in PEGylation. A systematic investigation of the following factors is recommended.

Possible Cause Recommended Solution & Explanation
Degraded/Hydrolyzed Reagents EDC is highly sensitive to moisture and can hydrolyze quickly, rendering it inactive. Store EDC and NHS desiccated at the recommended temperature (typically 4°C for EDC and NHS). Allow vials to equilibrate to room temperature before opening to prevent condensation. Using a fresh, unopened vial of EDC is a primary troubleshooting step.
Suboptimal pH The two-step reaction has distinct pH optima. Ensure the activation step is performed in a non-amine, non-carboxylate buffer at pH 4.5-6.0 (e.g., MES), and then adjust the pH to 7.2-8.0 (e.g., with PBS) before adding the this compound. Verify the final pH of your reaction mixture.
Incorrect Molar Ratio The reaction is driven by stoichiometry. An insufficient amount of the PEG-linker or coupling reagents will result in an incomplete reaction. Increase the molar excess of the this compound and EDC/NHS relative to your target molecule. A starting point of 5- to 20-fold molar excess for the PEG reagent is common, but this may require optimization.
Presence of Competing Nucleophiles Your biomolecule buffer must be free of extraneous primary amines (e.g., Tris, glycine, ammonium salts) or thiols, as these will compete with the Amino-PEG for the activated carboxyl group. Perform a buffer exchange into an appropriate buffer (like MES or PBS) before starting the reaction.
Insufficient Reaction Time/Temperature The reaction may not have proceeded to completion. Most protocols suggest reacting for 1-2 hours at room temperature, or overnight at 4°C. Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration.
Steric Hindrance The carboxyl group on your target molecule may be sterically hindered or buried within its 3D structure, making it inaccessible. Introducing a mild denaturant might expose the site, but this should be done with caution as it can affect the molecule's function.

Experimental Protocols & Characterization

Standard Protocol: Two-Step EDC/NHS Conjugation in Aqueous Buffer

This protocol is a general guideline for conjugating this compound to a protein with available carboxyl groups.

Materials:

  • Target protein with carboxyl groups

  • This compound

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for buffer exchange

Procedure:

  • Protein Preparation: Dissolve or buffer-exchange the protein into the Activation Buffer. The protein concentration should typically be in the 1-10 mg/mL range.

  • Reagent Preparation: Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF, or weigh them out fresh immediately before use. EDC is unstable in aqueous buffer, so it should be added last.

  • Activation of Carboxyl Groups:

    • Add NHS (or Sulfo-NHS) to the protein solution to a final concentration of 5 mM.

    • Add EDC to the protein solution to a final concentration of 2 mM. (Note: Molar ratios are critical and should be optimized. A common starting point is a 1.1:1.1 ratio of EDC/NHS to the carboxyl-containing molecule).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to this compound:

    • Dissolve the this compound in Coupling Buffer.

    • Immediately add the activated protein solution to the this compound solution. Alternatively, adjust the pH of the activation reaction to 7.2-7.5 before adding the PEG. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. This will hydrolyze any remaining NHS esters. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts by purifying the sample using an appropriate method such as SEC or dialysis.

Analysis of Conjugation Efficiency

Several techniques can be used to confirm successful conjugation and assess the efficiency of the reaction.

Analytical Technique Principle and Use
SDS-PAGE PEGylation increases the molecular weight of a protein, causing it to migrate more slowly on an SDS-PAGE gel. A shift in the band to a higher molecular weight compared to the unmodified protein is a clear indication of successful conjugation. This method can also reveal the presence of unreacted protein.
Size-Exclusion Chromatography (SEC) As PEGylation increases the hydrodynamic radius, the conjugate will have a shorter retention time (elute earlier) than the unmodified protein on an SEC column. The area under the curve can be used to quantify the extent of conjugation.
Mass Spectrometry (MALDI-TOF or ESI-MS) Mass spectrometry provides a precise measurement of the molecular weight. Comparing the mass of the conjugate to the unmodified protein can confirm the number of PEG molecules attached per protein molecule.

Diagrams

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_purify Phase 3: Purification & Analysis p1 Prepare Protein in Activation Buffer (e.g., MES, pH 6.0) r1 1. Activate Protein Add EDC and NHS (15-30 min @ RT) p1->r1 p2 Prepare fresh EDC/NHS Stocks p2->r1 r2 2. Conjugate PEG Add this compound Adjust pH to 7.2-7.5 (2h @ RT or O/N @ 4°C) r1->r2 Immediate Addition r3 3. Quench Reaction Add Tris or Hydroxylamine r2->r3 u1 Purify Conjugate (SEC, IEX, or Dialysis) r3->u1 u2 Analyze Purity & Yield (SDS-PAGE, MS, SEC-HPLC) u1->u2

Caption: Experimental workflow for a two-step EDC/NHS conjugation.

G start Start: Low Conjugation Yield q1 Are EDC/NHS reagents fresh and stored properly? start->q1 s1 Use a fresh vial of EDC. Equilibrate to RT before opening. q1->s1 No q2 Is the buffer free of competing amines (Tris/Glycine)? q1->q2 Yes a1_yes Yes a1_no No s1->start s2 Perform buffer exchange into MES or PBS before reaction. q2->s2 No q3 Are reaction pH values correct? (Activation pH 4.5-6.0, Coupling pH 7.2-8.0) q2->q3 Yes a2_yes Yes a2_no No s2->start s3 Verify buffer pH. Use a two-buffer system. q3->s3 No q4 Is molar excess of PEG reagent sufficient? q3->q4 Yes a3_yes Yes a3_no No s3->start s4 Increase molar ratio of Amino-PEG to target molecule (e.g., 20x or higher). q4->s4 No end_node Consider reaction time, temperature, or steric hindrance. q4->end_node Yes a4_no No s4->start

References

Technical Support Center: Purification of Amino-PEG10-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Amino-PEG10-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound conjugation reaction?

A1: The most common impurities include unreacted starting materials (the molecule to which the PEG was conjugated and the this compound itself), products of side reactions (e.g., di-PEGylated species), and aggregates of the conjugate.[] Impurities from the synthesis of the PEG linker itself, such as lower molecular weight PEGs, can also be present and compete in the reaction, leading to difficult-to-remove side products.[2]

Q2: Which purification method is best for my this compound conjugate?

A2: The optimal purification method depends on the properties of your conjugate, the nature of the impurities, and the desired scale and purity of the final product.

  • Size Exclusion Chromatography (SEC) is effective for removing unreacted small molecules and for separating monomers from aggregates.[][3] It is generally a good initial step for desalting and buffer exchange.

  • Ion-Exchange Chromatography (IEX) is well-suited for separating species based on differences in charge.[2] Since this compound has both an amino group and a carboxylic acid, the net charge of your conjugate will likely differ from the starting materials, making IEX a powerful purification tool.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers high-resolution separation based on hydrophobicity and is often used as a final polishing step to achieve high purity.

  • Precipitation can be a cost-effective method for initial purification and concentration, particularly for larger scale processes.

Q3: How can I monitor the success of my purification?

A3: The success of the purification can be monitored using a combination of analytical techniques:

  • Analytical HPLC (SEC and RP-HPLC): To assess purity and quantify the removal of impurities.

  • SDS-PAGE: To visualize the removal of unconjugated protein and high molecular weight aggregates.

  • Mass Spectrometry (MS): To confirm the identity and integrity of the purified conjugate.

Q4: What are the storage recommendations for purified this compound conjugates?

A4: Purified conjugates should be stored in a buffer that maintains their stability, typically at a pH where they are most soluble and least prone to aggregation. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C to prevent degradation from repeated freeze-thaw cycles. The addition of cryoprotectants like glycerol may also be beneficial.

Troubleshooting Guides

Problem 1: Low Yield of Purified Conjugate
Possible Cause Troubleshooting Steps
Poor Conjugation Efficiency • Optimize the reaction conditions (pH, temperature, molar ratio of reactants). • Ensure the quality and reactivity of the this compound.
Product Loss During Purification • For chromatography, ensure the column is properly equilibrated and not overloaded. • Check for non-specific binding of the conjugate to the column matrix. Consider adding a small amount of organic solvent or adjusting the ionic strength of the buffers. • If using precipitation, optimize the precipitating agent and conditions to maximize recovery.
Degradation of the Conjugate • Work at low temperatures (4°C) during purification to minimize enzymatic or chemical degradation. • Add protease inhibitors to the buffers if proteolytic degradation is suspected.
Inaccurate Quantification • Use a reliable method for quantifying the conjugate, such as a BCA assay or UV-Vis spectroscopy with appropriate extinction coefficients.
Problem 2: Presence of Aggregates in the Purified Product
Possible Cause Troubleshooting Steps
Hydrophobic Interactions • Add non-ionic detergents (e.g., Tween-20) or organic co-solvents (e.g., isopropanol) to the purification buffers to disrupt hydrophobic interactions.
Isoelectric Point Precipitation • Ensure the pH of the purification buffers is at least one unit away from the isoelectric point (pI) of the conjugate.
High Local Concentration on Column • Reduce the amount of sample loaded onto the chromatography column. • Use a column with a larger bed volume.
Disulfide Bond Formation • If the conjugated molecule has free cysteine residues, add a reducing agent like DTT or TCEP to the buffers.
Solubilizing Existing Aggregates • Attempt to solubilize aggregates by dialysis against a buffer containing a mild chaotropic agent (e.g., 2M urea) and then refolding by gradual removal of the agent.
Problem 3: Co-elution of Impurities with the Conjugate
Possible Cause Troubleshooting Steps
Similar Physicochemical Properties • If impurities have a similar size to the conjugate, SEC will not be effective. Use an orthogonal method like IEX or RP-HPLC. • For IEX, optimize the pH of the buffers to maximize the charge difference between the conjugate and impurities. • For RP-HPLC, adjust the gradient slope and organic modifier to improve resolution.
Non-ideal Chromatographic Behavior • "Streaking" of the compound on the column can be due to interactions with the stationary phase. For silica-based columns, adding a competing amine (like triethylamine) for basic compounds or an acid (like TFA) for acidic compounds to the mobile phase can improve peak shape. For a molecule with both, reversed-phase chromatography on a C18 column without additives might be a better choice.

Quantitative Data Summary

The following table provides a general comparison of common purification methods for this compound conjugates. The actual performance will vary depending on the specific conjugate and experimental conditions.

Purification Method Typical Yield Purity Achieved Processing Time Scalability Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) >90%ModerateShortHighGood for removing small molecules and aggregates.Low resolution for species of similar size.
Ion-Exchange Chromatography (IEX) 80-95%HighModerateHighHigh resolution based on charge differences.Requires optimization of pH and buffer conditions.
Reversed-Phase HPLC (RP-HPLC) 70-90%Very HighLongLow to ModerateExcellent for high-purity final polishing.Can be denaturing for some proteins; lower capacity.
Precipitation 60-85%Low to ModerateShortVery HighCost-effective for initial bulk purification.Lower purity; risk of co-precipitation of impurities.

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This method is ideal for achieving high purity and for analytical assessment of the conjugation reaction.

Materials:

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 5 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude conjugate sample, filtered through a 0.22 µm filter

Methodology:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Sample Injection: Inject the filtered crude conjugate sample onto the column.

  • Elution Gradient: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be:

    • 5-60% Mobile Phase B over 30 minutes.

    • 60-95% Mobile Phase B over 5 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 2 minutes and re-equilibrate.

  • Fraction Collection: Collect fractions corresponding to the desired conjugate peak, monitoring the absorbance at a relevant wavelength (e.g., 280 nm for proteins).

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical RP-HPLC or other methods. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent and TFA by lyophilization or buffer exchange.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for removing unreacted small molecules and for separating monomeric conjugate from aggregates.

Materials:

  • SEC column with an appropriate molecular weight cutoff (e.g., Superdex 75 or Superdex 200)

  • Chromatography system (e.g., FPLC)

  • Isocratic mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Crude conjugate sample, filtered through a 0.22 µm filter

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the isocratic mobile phase.

  • Sample Injection: Inject the filtered crude conjugate sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on the elution profile, monitoring UV absorbance. Higher molecular weight species (aggregates) will elute first, followed by the monomeric conjugate, and finally the smaller, unreacted molecules.

  • Analysis and Pooling: Analyze the fractions to identify those containing the pure monomeric conjugate and pool them accordingly.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

This protocol is effective when the this compound conjugate has a different net charge compared to the starting materials.

Materials:

  • Anion or cation exchange column (e.g., Q Sepharose or SP Sepharose)

  • Chromatography system

  • Binding Buffer (low ionic strength, e.g., 20 mM Tris, pH 8.0 for anion exchange)

  • Elution Buffer (high ionic strength, e.g., 20 mM Tris, 1 M NaCl, pH 8.0 for anion exchange)

  • Crude conjugate sample, buffer-exchanged into the Binding Buffer

Methodology:

  • Column Equilibration: Equilibrate the IEX column with at least 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.

  • Elution: Elute the bound components using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).

  • Fraction Collection: Collect fractions across the gradient and analyze for the presence of the purified conjugate.

  • Pooling and Desalting: Pool the pure fractions and remove the high salt concentration by dialysis or SEC.

Visualizations

G cluster_prep Sample Preparation cluster_purification Purification Workflow cluster_analysis Analysis & Final Product Reaction Crude Conjugation Reaction Mixture Filter Filter Sample (0.22 µm) Reaction->Filter SEC Size Exclusion Chromatography (SEC) Filter->SEC Initial Cleanup (Aggregates & Small Molecules) IEX Ion-Exchange Chromatography (IEX) SEC->IEX Charge-Based Separation RP_HPLC Reversed-Phase HPLC (RP-HPLC) IEX->RP_HPLC Final Polishing (High Purity) Analysis Purity & Identity Analysis (HPLC, MS) RP_HPLC->Analysis Pooling Pool Pure Fractions Analysis->Pooling Final Purified Conjugate Pooling->Final

Caption: A general multi-step purification workflow for this compound conjugates.

G cluster_troubleshooting Troubleshooting Low Purification Yield Start Low Yield Observed Check_Reaction Verify Conjugation Efficiency? Start->Check_Reaction Check_Binding Product Binding to Column? Check_Reaction->Check_Binding Yes Optimize_Reaction Optimize Reaction (pH, temp, ratio) Check_Reaction->Optimize_Reaction No Check_Degradation Potential Product Degradation? Check_Binding->Check_Degradation No Modify_Buffer Modify Buffers (additives, ionic strength) Check_Binding->Modify_Buffer Yes Low_Temp Purify at 4°C Add Protease Inhibitors Check_Degradation->Low_Temp Yes Success Yield Improved Check_Degradation->Success No Optimize_Reaction->Success Modify_Buffer->Success Low_Temp->Success

Caption: A decision tree for troubleshooting low yield in conjugate purification.

References

Technical Support Center: Scaling Up Amino-PEG10-Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving Amino-PEG10-acid.

Troubleshooting Guide

This guide is designed to help you navigate and resolve specific issues that may arise during the scale-up of your this compound reactions.

Q1: Why is my reaction yield unexpectedly low after scaling up?

Possible Causes and Solutions:

  • Inefficient Mixing: In larger reaction volumes, inefficient stirring can lead to localized concentration gradients of reactants, resulting in incomplete reactions.

    • Solution: Switch from magnetic stirring to overhead mechanical stirring to ensure homogenous mixing in larger vessels.

  • Poor Solubility of Reactants: this compound and other reactants may have limited solubility in certain solvents, which can be exacerbated at larger scales. This compound is generally soluble in polar organic solvents like methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1].

    • Solution: Prepare a stock solution of this compound in a suitable solvent like DMF or DMSO before adding it to the reaction mixture. This can help maintain its solubility throughout the reaction[2][3][4].

  • Suboptimal Reaction Conditions: Conditions that work well at a small scale may not be optimal for larger batches.

    • Solution: Re-optimize reaction parameters such as temperature, reaction time, and pH. For instance, EDC/NHS coupling reactions are most efficient in acidic conditions (pH 4.5-5.5), while reactions with NHS esters are typically performed at a pH of 7-9[2].

  • Moisture Contamination: Water can hydrolyze activated esters (e.g., NHS esters), leading to lower yields.

    • Solution: Use anhydrous solvents and store moisture-sensitive reagents like EDC and NHS esters under desiccated conditions. Equilibrate reagents to room temperature before opening to prevent condensation.

Q2: I'm observing multiple unexpected spots on my TLC/peaks in my LC-MS. What are these byproducts?

Possible Causes and Solutions:

  • Side Reactions of Coupling Agents: Carbodiimide reagents like EDC can lead to the formation of N-acylurea byproducts, which can be difficult to remove.

    • Solution: Use N-hydroxysuccinimide (NHS) or sulfo-NHS to convert the highly reactive O-acylisourea intermediate into a more stable amine-reactive NHS ester. This minimizes the formation of N-acylurea.

  • Di-acylation or Di-amidation: If your target molecule has multiple reactive sites, you may be getting multiple PEG chains attached.

    • Solution: Adjust the stoichiometry of your reactants. Using a controlled molar excess of the limiting reagent can help favor mono-substitution.

  • Hydrolysis of Activated Esters: The activated ester intermediate can hydrolyze back to the carboxylic acid, especially in the presence of moisture.

    • Solution: As mentioned previously, ensure anhydrous reaction conditions.

Q3: How can I effectively purify my this compound conjugate at a larger scale?

Purification Challenges and Recommended Techniques:

The purification of PEGylated molecules can be challenging due to the properties of the PEG chain. Common methods include:

  • Size Exclusion Chromatography (SEC): This technique is effective for separating PEGylated products from unreacted small molecules and proteins. However, its resolution may be insufficient to separate species with small differences in PEG chain length.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The PEG chain can shield the charges on the conjugated molecule, altering its interaction with the stationary phase. This can be used to separate PEGylated from non-PEGylated species.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for purifying and analyzing PEGylated compounds, offering high resolution to separate isomers and byproducts.

  • Liquid-Liquid Extraction (LLE): For smaller, more hydrophobic molecules, LLE can be an effective and scalable purification method to remove unreacted water-soluble reagents.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for running this compound reactions?

This compound is soluble in a variety of polar organic solvents. The most commonly recommended solvents for reactions are dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For some applications, chlorinated solvents like dichloromethane (DCM) may also be suitable. It is crucial to use anhydrous grades of these solvents to prevent unwanted side reactions.

Q2: What is the optimal pH for my reaction?

The optimal pH depends on which functional group of the this compound you are reacting:

  • For the amine group (reacting with an activated carboxylic acid, e.g., NHS ester): A pH range of 7-9 is generally recommended. At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile. Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer, should be used. Avoid Tris or glycine buffers as they will compete in the reaction.

  • For the carboxylic acid group (activating with EDC/NHS to react with an amine): An acidic pH of 4.5-5.5 is optimal for the activation of the carboxylic acid with EDC. A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).

Q3: How can I monitor the progress of my reaction?

The progress of your reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of reactants and the formation of the desired product, as well as the presence of any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the remaining starting materials and the formed product, allowing for the calculation of reaction conversion.

Q4: What are the typical molar ratios of coupling reagents to use?

For EDC/NHS coupling, a molar excess of the coupling agents is typically used. Recommended starting points are:

ReagentMolar Excess (relative to the carboxylic acid)
EDC1.2 to 5-fold
NHS/sulfo-NHS1.2 to 5-fold

Note: These are starting recommendations and may need to be optimized for your specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Coupling the Amine Group of this compound to an NHS Ester

  • Dissolve the NHS ester: Dissolve your NHS ester-containing molecule in an anhydrous organic solvent such as DMF or DMSO.

  • Dissolve this compound: In a separate flask, dissolve the this compound (1.0 equivalent) in the same anhydrous solvent.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the NHS ester solution to the this compound solution with stirring. A 1:1 to 1:2 molar ratio of this compound to NHS ester is a good starting point.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the product can be purified by standard organic synthesis techniques such as column chromatography, RP-HPLC, or liquid-liquid extraction.

Protocol 2: General Procedure for Coupling the Carboxylic Acid Group of this compound to a Primary Amine using EDC/NHS

  • Dissolve this compound: Dissolve this compound (1.0 equivalent) in an appropriate buffer (e.g., 0.1 M MES, pH 4.5-5.5) or an anhydrous organic solvent like DMF.

  • Activation: Add NHS (1.2-1.5 equivalents) followed by EDC (1.2-1.5 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-containing molecule (1.0-1.2 equivalents) to the reaction mixture. If the activation step was performed in an organic solvent, a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be required. If the reaction is in an aqueous buffer, adjust the pH to 7.0-7.5.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Quench any unreacted EDC by adding a small amount of a thiol-containing compound like dithiothreitol (DTT). Quench unreacted NHS esters by adding an amine-containing buffer like Tris or by adding hydroxylamine.

  • Purification: Purify the final conjugate using an appropriate chromatographic technique such as SEC, IEX, or RP-HPLC.

Visualizations

experimental_workflow_amine_coupling cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_purification Purification NHS_ester NHS Ester in Anhydrous Solvent Mix Mix and Stir (RT, 3-24h) NHS_ester->Mix Amino_PEG This compound in Anhydrous Solvent Amino_PEG->Mix Monitor TLC / LC-MS Mix->Monitor Check Progress Monitor->Mix Continue Reaction Purify Chromatography or Extraction Monitor->Purify Reaction Complete Product Purified Conjugate Purify->Product

Caption: Workflow for coupling the amine group of this compound.

experimental_workflow_acid_coupling cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_purification Purification Amino_PEG_Acid This compound Activate Activate with EDC/NHS (pH 4.5-5.5) Amino_PEG_Acid->Activate Amine_Molecule Amine-containing Molecule Couple Add Amine & Stir (RT, 2-12h) Amine_Molecule->Couple Activate->Couple Add Amine Quench Quench Reaction Couple->Quench Purify Chromatography Quench->Purify Product Purified Conjugate Purify->Product

Caption: Workflow for coupling the carboxylic acid group of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impurity Issues cluster_purification Purification Difficulty Start Problem with Scaled-up Reaction Low_Yield Low Yield Start->Low_Yield Impurity Byproducts Observed Start->Impurity Purification_Problem Difficult Purification Start->Purification_Problem Check_Mixing Improve Mixing (Overhead Stirrer) Low_Yield->Check_Mixing Check_Solubility Improve Solubility (Use Stock Solution) Low_Yield->Check_Solubility Optimize_Conditions Re-optimize Conditions Low_Yield->Optimize_Conditions Anhydrous Ensure Anhydrous Conditions Low_Yield->Anhydrous Use_NHS Use NHS to Minimize N-acylurea Impurity->Use_NHS Adjust_Stoichiometry Adjust Reactant Ratios Impurity->Adjust_Stoichiometry Try_SEC Size Exclusion Chromatography Purification_Problem->Try_SEC Try_IEX Ion Exchange Chromatography Purification_Problem->Try_IEX Try_RPHPLC Reverse-Phase HPLC Purification_Problem->Try_RPHPLC

Caption: Troubleshooting logic for scaling up this compound reactions.

References

Validation & Comparative

A Comparative Guide to Amino-PEG10-acid and the Impact of PEG Linker Length on Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to achieving therapeutic success. The linker, a critical component connecting the biological moiety to a payload, significantly influences the efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life.[1][2]

This guide provides an objective comparison of Amino-PEG10-acid with other discrete PEG linkers of varying lengths, supported by experimental data. We will delve into how the length of the PEG chain impacts key performance parameters and provide detailed experimental protocols for evaluating these effects.

The Role of this compound in Bioconjugation

This compound is a heterobifunctional linker featuring a primary amine group and a terminal carboxylic acid, separated by a discrete chain of ten ethylene glycol units.[3] This structure offers several advantages for bioconjugation:

  • Controlled Conjugation: The orthogonal reactive groups—the amine and the carboxylic acid—allow for a controlled, stepwise conjugation process. The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines (like lysine residues on an antibody), while the amine end can be coupled to a payload with a corresponding reactive group.[3]

  • Defined Length: As a discrete PEG linker, this compound has a precise molecular weight and length, leading to more homogeneous bioconjugates with improved batch-to-batch reproducibility compared to polydisperse PEG linkers.[1]

  • Hydrophilicity: The PEG10 chain imparts hydrophilicity to the linker, which can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall solubility of the bioconjugate.

The Influence of PEG Linker Length: A Comparative Analysis

The length of the PEG linker is a critical parameter that can be tuned to optimize the properties of a bioconjugate. The choice of linker length often involves a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.

Data Presentation: Quantitative Comparison of PEG Linker Lengths

The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key bioconjugate performance metrics. While direct comparative data for a PEG10 linker is not always available, the trends observed with other discrete PEG linkers provide a strong indication of its expected performance.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG10 (Inferred) ~2.5 ~0.29
PEG12~2.50.29
PEG24~2.50.29
Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.

Inference for this compound: Based on the trend observed, an this compound linker is expected to provide a significant reduction in the clearance rate of an ADC, comparable to that of PEG8 and PEG12 linkers. This is attributed to the increased hydrodynamic radius of the conjugate, which reduces renal filtration.

Table 2: Effect of PEG Linker Length on Receptor Binding Affinity

CompoundPEG Linker LengthIC50 (nM)
natGa-NOTA-PEGn-RM26PEG20.8 ± 0.1
PEG41.4 ± 0.2
PEG61.8 ± 0.3
Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR).

Inference for this compound: In this particular study, shorter PEG linkers resulted in higher binding affinity (lower IC50). This suggests that for some receptor-ligand interactions, a longer linker like PEG10 might lead to a slight decrease in binding affinity due to increased flexibility and potential steric hindrance. However, this effect is highly dependent on the specific antibody, antigen, and payload.

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

ConjugatePEG MoietyReduction in Cytotoxicity (fold increase in IC50)
ZHER2-SMCC-MMAENone1.0
ZHER2-PEG4K-MMAE4 kDa PEG4.5
ZHER2-PEG10K-MMAE10 kDa PEG22.0
Data adapted from a study on affibody-drug conjugates.

Inference for this compound: While this data is for much larger PEG chains, it highlights a general trend where longer PEG linkers can sometimes reduce in vitro cytotoxicity. This is often attributed to steric hindrance, which may impede the interaction of the payload with its intracellular target. A discrete linker like this compound would be expected to have a less pronounced effect than the large PEG polymers shown here.

Experimental Protocols: A Step-by-Step Guide for Comparative Analysis

To empirically determine the optimal PEG linker length for a specific application, a systematic evaluation is necessary. The following is a consolidated protocol for the preparation, characterization, and evaluation of ADCs with this compound and other PEG linkers.

Protocol: Preparation and Characterization of ADCs with Varying PEG Linker Lengths

1. Preparation of Drug-Linker Constructs:

  • Materials: Cytotoxic payload with a reactive group, Amino-PEGn-acid linkers (e.g., n=4, 8, 10, 12), N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), anhydrous Dimethylformamide (DMF), reverse-phase HPLC system.

  • Procedure:

    • Activate the carboxylic acid group of the Amino-PEGn-acid linker by reacting it with DCC and NHS in anhydrous DMF to form the NHS ester.

    • React the activated PEG-linker-NHS ester with the cytotoxic payload.

    • Purify the drug-linker conjugate using reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm its identity.

2. Conjugation to the Antibody:

  • Materials: Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4), purified drug-linker constructs, quenching solution (e.g., 1 M Tris buffer, pH 8.0), size-exclusion chromatography (SEC) columns.

  • Procedure:

    • Add the purified drug-linker construct to the mAb solution at a specific molar ratio (e.g., 5:1 to 10:1 linker to mAb).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Purify the ADC from unreacted drug-linker and other small molecules using SEC.

3. Characterization of the ADC:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. Calculate the DAR using the Beer-Lambert law and the respective extinction coefficients.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug-linkers. The weighted average of the peak areas can be used to determine the average DAR.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment.

    • SDS-PAGE: Run the ADC on a non-reducing and reducing SDS-PAGE to assess its integrity and the covalent attachment of the drug-linker.

4. In Vitro Evaluation:

  • Binding Affinity Assay: Perform a cell-based binding assay (e.g., flow cytometry or ELISA) using target-expressing cells to determine the binding affinity (e.g., EC50) of the ADCs with different PEG linkers.

  • Cytotoxicity Assay: Treat target-expressing cancer cells with serial dilutions of the ADCs. After a set incubation period (e.g., 72-96 hours), measure cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the IC50 value for each ADC.

5. In Vivo Evaluation (Pharmacokinetics Study in Rodents):

  • Animal Model: Use healthy mice or rats.

  • Administration: Administer the ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Quantification: Isolate plasma from the blood samples and quantify the concentration of the ADC using an ELISA that detects the antibody portion of the conjugate.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.

Visualization of Key Processes

To better understand the mechanism of action of bioconjugates like ADCs, it is helpful to visualize the cellular processes involved. The following diagrams illustrate a key experimental workflow and a critical biological pathway.

ADC_Preparation_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_prep ADC Preparation cluster_characterization Characterization Payload Payload Conjugation1 Conjugation1 Payload->Conjugation1 Amino-PEGn-Acid Amino-PEGn-Acid Activation Activation Amino-PEGn-Acid->Activation DCC, NHS Activation->Conjugation1 Purified Drug-Linker Purified Drug-Linker Conjugation1->Purified Drug-Linker RP-HPLC Conjugation2 Conjugation2 Purified Drug-Linker->Conjugation2 Antibody Antibody Antibody->Conjugation2 Purified ADC Purified ADC Conjugation2->Purified ADC SEC DAR DAR Purified ADC->DAR HIC, UV-Vis Purity Purity Purified ADC->Purity SEC, SDS-PAGE Potency Potency Purified ADC->Potency In Vitro Assays

Caption: Experimental workflow for ADC synthesis and characterization.

Receptor_Mediated_Endocytosis cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Target Receptor ADC->Receptor Binding Binding_Complex ADC-Receptor Complex Coated_Pit Clathrin-Coated Pit Binding_Complex->Coated_Pit Clustering Endosome Early Endosome Coated_Pit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death Induces

Caption: Receptor-mediated endocytosis of an ADC.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates. While longer PEG linkers generally improve pharmacokinetic properties by reducing clearance and increasing circulation half-life, they may also decrease binding affinity and in vitro potency due to steric hindrance. This compound, as a discrete linker of intermediate length, offers a balance of these properties. However, the optimal PEG linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.

References

A Head-to-Head Comparison: Amino-PEG10-acid Versus Shorter Chain PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. The choice of a linker molecule, seemingly a simple connector, can profoundly impact the efficacy, safety, and pharmacokinetic profile of a biopharmaceutical. This guide provides an objective, data-driven comparison of Amino-PEG10-acid against shorter chain polyethylene glycol (PEG) linkers, offering insights into how linker length can be strategically employed to optimize bioconjugate performance.

The covalent attachment of PEG chains, a process known as PEGylation, is a cornerstone of bioconjugate development. It is widely used to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).[1] The length of the PEG chain is a critical parameter that influences the physicochemical and biological characteristics of the resulting molecule.[1] Generally, longer PEG chains increase the hydrodynamic size of the bioconjugate, which can lead to a longer circulation half-life and reduced immunogenicity.[1] However, this can sometimes come at the cost of decreased biological activity due to steric hindrance.[1] Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous where minimizing steric hindrance is critical.[1]

This compound is a specific, discrete PEG (dPEG®) linker containing ten ethylene glycol units, flanked by an amino group and a terminal carboxylic acid. This heterobifunctional nature allows for controlled, directional conjugation to biomolecules. This guide will delve into the nuanced effects of the PEG10 chain length compared to its shorter counterparts (e.g., PEG2, PEG4, PEG6, and PEG8), supported by experimental data.

Impact on Pharmacokinetics and Biodistribution

The molecular weight and resulting hydrodynamic volume imparted by the PEG chain are direct determinants of a bioconjugate's renal clearance and in vivo distribution.

Longer PEG chains are known to significantly increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and an extended circulation half-life. This prolonged exposure can be highly beneficial for therapeutic efficacy. Studies on PEGylated dendrimers have shown that larger constructs (>30 kDa) exhibit extended elimination half-lives (1–3 days) compared to smaller ones (<20 kDa) that are rapidly cleared (1–10 hours). Similarly, in the context of ADCs, increasing the PEG linker length generally leads to a decrease in clearance.

However, the relationship is not always linear, and an optimal length may exist beyond which further increases provide diminishing returns. For instance, one study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Influence on Stability, Solubility, and Aggregation

A key advantage of PEGylation is the enhancement of solubility and stability of the conjugated molecule, particularly for hydrophobic drugs or proteins. The hydrophilic nature of the PEG chain can help to mitigate aggregation, a common challenge in biopharmaceutical development.

Longer PEG chains generally provide a more substantial hydrophilic shield, which can be more effective at preventing aggregation and improving stability in aqueous solutions. This is particularly crucial when developing ADCs with hydrophobic payloads, as it can enable higher drug-to-antibody ratios (DARs) without compromising the ADC's properties. While PEGylation generally enhances proteolytic and thermal stability, the specific impact can be dependent on the PEG size, structure, and conjugation site.

Effects on Binding Affinity and In Vitro Potency

The length of the PEG linker can introduce a trade-off between improved pharmacokinetic properties and potential steric hindrance that may affect binding affinity and in vitro potency.

In some cases, a shorter, more constrained linker may be beneficial for optimal receptor-ligand interactions. For example, a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR) found that shorter mini-PEG linkers resulted in lower IC50 values, indicating higher binding affinity. Conversely, for some ADCs, the introduction of a PEG linker, regardless of length, can lead to a reduction in in vitro cytotoxicity compared to a non-PEGylated counterpart. This effect can be more pronounced with longer PEG chains.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and Binding Affinity

Molecule TypePEG Linker LengthKey FindingReference
Affibody-Drug Conjugate4 kDaCytotoxicity reduced by approximately 6.5-fold compared to no PEG.
Affibody-Drug Conjugate10 kDaCytotoxicity reduced by approximately 22.5-fold compared to no PEG.
GRPR LigandPEG2 vs. PEG4Shorter PEG2 linker resulted in a lower IC50 value (higher binding affinity).

In Vivo Efficacy: A Balancing Act

The ultimate measure of a bioconjugate's success is its in vivo efficacy. This is where the interplay between pharmacokinetics, stability, and potency becomes most apparent. The improved pharmacokinetic profiles conferred by longer PEG linkers often translate to enhanced in vivo efficacy. The prolonged circulation and increased exposure of the bioconjugate can lead to greater accumulation in the target tissue, such as a tumor.

For example, in a study with an affibody-drug conjugate, while a 10 kDa PEG linker led to a greater reduction in in vitro cytotoxicity compared to a 4 kDa linker, its prolonged half-life resulted in the strongest tumor growth inhibition in vivo. This highlights that a potential decrease in in vitro potency can be overcome by superior pharmacokinetic properties in the in vivo setting.

Table 3: In Vivo Efficacy of Bioconjugates with Varying PEG Linker Lengths

Molecule TypePEG Linker LengthKey Efficacy FindingReference
Folate-Linked Liposomal Doxorubicin10 kDaTumor size was reduced by >40% compared to groups treated with 2 kDa or 5 kDa linkers.
Affibody-Drug Conjugate10 kDaDespite lower in vitro potency, demonstrated the strongest tumor growth inhibition in vivo due to prolonged half-life.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in comparing bioconjugates with different PEG linker lengths.

Protocol 1: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of bioconjugates with different PEG linker lengths.

Procedure:

  • Administer a single intravenous (IV) dose of the PEGylated bioconjugates to a cohort of animals (e.g., rats or mice).

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

  • Process the blood samples to obtain plasma or serum.

  • Quantify the concentration of the bioconjugate in the plasma or serum using a validated analytical method, such as ELISA for protein-based conjugates or LC-MS for small molecule conjugates.

  • Calculate key pharmacokinetic parameters including half-life (t½), clearance (CL), and area under the curve (AUC).

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the in vitro potency of PEGylated drug conjugates on target cancer cell lines.

Procedure:

  • Seed target cancer cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the bioconjugates with different PEG linker lengths.

  • Treat the cells with the bioconjugates for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

  • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vivo Antitumor Efficacy Study

Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates in a tumor xenograft model.

Procedure:

  • Inoculate immunodeficient mice with human tumor cells.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administer the PEGylated drug conjugates, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control according to a specific dosing schedule.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • The study is concluded when tumors in the control group reach a predefined size or at a set time point.

  • Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Pre-conjugation cluster_1 Conjugation cluster_2 Characterization & Evaluation Antibody Antibody Conjugate Bioconjugation Antibody->Conjugate Linker Amino-PEGn-Acid Linker->Conjugate Payload Payload Payload->Conjugate Purification Purification (SEC/IEX) Conjugate->Purification Analysis Analysis (SDS-PAGE, LC-MS) Purification->Analysis InVitro In Vitro Assays (Cytotoxicity, Binding) Analysis->InVitro InVivo In Vivo Studies (PK, Efficacy) Analysis->InVivo

Caption: Experimental workflow for comparing bioconjugates with different PEG linker lengths.

ADC_Structure cluster_linker Linker Antibody Monoclonal Antibody Attachment Attachment Chemistry Antibody->Attachment PEG PEG Chain (e.g., PEG10) Attachment->PEG Cleavable Cleavable/ Non-cleavable Unit PEG->Cleavable Payload Cytotoxic Payload Cleavable->Payload

Caption: General structure of a PEGylated Antibody-Drug Conjugate (ADC).

Linker_Properties cluster_length PEG Linker Length cluster_properties Bioconjugate Properties Short Shorter (e.g., PEG2-PEG4) PK Longer Half-Life Lower Clearance Short->PK Less Impact Solubility Increased Solubility Reduced Aggregation Short->Solubility Moderate Impact Potency Potential Steric Hindrance (Context Dependent) Short->Potency Lower Hindrance Efficacy Improved In Vivo Efficacy Short->Efficacy Potentially Lower Long Longer (e.g., PEG10) Long->PK Greater Impact Long->Solubility Greater Impact Long->Potency Higher Hindrance Long->Efficacy Potentially Higher

References

Beyond PEG: A Comparative Guide to Alternative Hydrophilic Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a hydrophilic linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). While polyethylene glycol (PEG) linkers, like Amino-PEG10-acid, have been the industry standard for improving solubility and pharmacokinetic profiles, concerns regarding immunogenicity and non-biodegradability have driven the development of innovative alternatives.[1] This guide provides an objective comparison of prominent alternative hydrophilic linkers, supported by experimental data, to inform the selection of the optimal linker for your research and therapeutic development needs.

The Limitations of PEG Linkers

Poly(ethylene glycol) has been instrumental in advancing bioconjugate development due to its ability to increase hydrophilicity, enhance stability, and prolong circulation half-life.[1] However, the widespread use of PEG has unveiled certain drawbacks. A notable percentage of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions.[1] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term tissue accumulation and toxicity.[1] These limitations have necessitated the exploration of alternative hydrophilic linkers that can offer similar or superior properties without the associated liabilities.

Emerging Alternative Hydrophilic Linkers

Several classes of alternative hydrophilic linkers have emerged as promising substitutes for PEG, each with unique characteristics and advantages. This guide focuses on a comparative analysis of the following alternatives:

  • Polysarcosine (PSar): A polymer of the endogenous amino acid sarcosine (N-methylated glycine), PSar is biodegradable and non-immunogenic.[1] It exhibits high water solubility and a large hydrodynamic volume, similar to PEG.

  • Polypeptide Linkers: Composed of naturally occurring amino acids, these linkers offer tunability in their sequence to control flexibility, solubility, and cleavage sites for controlled drug release. Common sequences include repeats of glycine and serine.

  • Polysaccharide-Based Linkers: Utilizing natural polymers like dextran, these linkers are biodegradable and biocompatible.

  • Sulfonate-Containing Linkers: The incorporation of negatively charged sulfonate groups enhances hydrophilicity and can enable higher drug-to-antibody ratios (DAR) without inducing aggregation.

Performance Comparison of Hydrophilic Linkers

The choice of a hydrophilic linker can significantly impact the performance of a bioconjugate. The following tables summarize key performance data from comparative studies.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different Hydrophilic Linkers

Linker TypeADC ConstructTarget Cell LineIC50 ValueReference
Polysarcosine (PSar) Trastuzumab-Exatecan-PSar10 (DAR 8)NCI-N87 (HER2+)0.8 nM
PEG Trastuzumab-Exatecan-PEG12 (Hypothetical)N/AN/AN/A
Polypeptide (Val-Cit) Brentuximab Vedotin (vc-MMAE)Karpas-29916 pM
Hydrophilic Macrocycle Brentuximab-Aza-Crown-MMAE (DAR 4)Karpas-29919 pM
Sulfonate anti-EpCAM-Maytansinoid (Sulfonate linker)COLO 205~1 nM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, payloads, and antibody targets across different studies.

Table 2: Pharmacokinetic Parameters of Antibody-Drug Conjugates with Different Hydrophilic Linkers in Rodents

Linker TypeADC ConstructAnimal ModelClearance (mL/day/kg)Half-life (t½)Reference
Polysarcosine (PSar) ADC-PSAR12Sprague-Dawley Rats38.9Not Reported
PEG ADC-PEG12Sprague-Dawley Rats47.3Not Reported
Polypeptide (PEGylated) RS7-DL11 (mPEG24-Val-Lys-PAB-MMAE)Not SpecifiedProlonged half-lifeNot Reported

Table 3: In Vivo Efficacy of Antibody-Drug Conjugates with Different Hydrophilic Linkers

Linker TypeADC ConstructXenograft ModelTumor Growth Inhibition (%)Reference
Polysarcosine (PSar) Trastuzumab-Exatecan-PSar10 (1 mg/kg)NCI-N87Strong anti-tumor activity
Hydrophilic Macrocycle Brentuximab-Aza-Crown-MMAEKarpas-299Superior to Adcetris®
Sulfonate anti-CD30-MaytansinoidKarpas-299Significant tumor regression

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Antibody-Drug Conjugate (ADC) and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of ADC or control antibody. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

ADC Stability Assay by LC-MS

This protocol outlines a general workflow for assessing the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • ADC of interest

  • Control plasma (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • Protein A or antigen-specific affinity capture beads

  • Wash buffers

  • Elution buffer (e.g., low pH buffer like 1% formic acid)

  • Neutralization buffer (e.g., 0.5% ammonium hydroxide)

  • LC-MS system (e.g., Q-TOF) with a suitable column (e.g., C4 or C8)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Affinity Capture: Add affinity capture beads to the plasma samples to isolate the ADC.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the ADC from the beads using an elution buffer and immediately neutralize the sample.

  • LC-MS Analysis: Analyze the intact ADC using an LC-MS system to separate the different drug-loaded species.

  • Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each DAR species. Calculate the average DAR at each time point to assess stability.

Pharmacokinetic Analysis in Mice

This protocol provides a general procedure for evaluating the pharmacokinetic profile of an ADC in a murine model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • ADC formulation in a suitable vehicle

  • Anesthesia

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge

Procedure:

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to the mice.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 96h, 168h) post-injection.

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Bioanalysis: Quantify the concentration of total antibody and/or ADC in the plasma samples using methods such as ELISA or LC-MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.

Mandatory Visualizations

Signaling Pathway of MMAE

Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent commonly used as a payload in ADCs. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

MMAE_Pathway ADC Antibody-Drug Conjugate (ADC) Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization 1. Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome 2. Trafficking Release Payload Release (MMAE) Lysosome->Release 3. Linker Cleavage Tubulin Tubulin Dimers Release->Tubulin 4. Binding to Tubulin Microtubule Microtubule Assembly Tubulin->Microtubule Inhibition Spindle Mitotic Spindle Formation Microtubule->Spindle Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest 5. Failure of Spindle Formation Apoptosis Apoptosis G2M_Arrest->Apoptosis 6. Induction of Programmed Cell Death

Caption: Mechanism of action of an MMAE-containing ADC.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates the key steps in determining the in vitro cytotoxicity of an ADC using an MTT assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Antigen-Positive and Negative Cells Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Seeding ADC_Dilution 2. Prepare Serial Dilutions of ADC and Controls Treatment 4. Add ADC Dilutions to Cells ADC_Dilution->Treatment Seeding->Treatment Incubation 5. Incubate for 72-96 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Solubilization 7. Solubilize Formazan MTT_Addition->Solubilization Abs_Reading 8. Read Absorbance at 570 nm Solubilization->Abs_Reading Data_Processing 9. Calculate Cell Viability Abs_Reading->Data_Processing IC50_Determination 10. Determine IC50 Value Data_Processing->IC50_Determination

Caption: Workflow for an in vitro ADC cytotoxicity assay.

Structural Comparison of Hydrophilic Linkers

This diagram illustrates the basic structural differences between PEG, Polysarcosine, and a generic Polypeptide linker.

Linker_Structures cluster_PEG Polyethylene Glycol (PEG) cluster_PSar Polysarcosine (PSar) cluster_Polypeptide Polypeptide PEG_structure H₂N-(CH₂CH₂O)n-COOH PSar_structure H-[N(CH₃)CH₂CO]n-OH Polypeptide_structure H-(Gly-Ser)n-OH

Caption: Basic structures of different hydrophilic linkers.

References

A Comparative Guide to Validating the Bioactivity of Amino-PEG10-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods used to validate the bioactivity of molecules conjugated with Amino-PEG10-acid. It offers a comparative analysis of key assays, detailed experimental protocols, and a look at alternative conjugation technologies. The information is intended to assist researchers in selecting the appropriate validation strategies for their specific applications, ensuring that the biological functionality of their conjugates is retained and accurately quantified.

Introduction to this compound Conjugates and the Importance of Bioactivity Validation

This compound is a heterobifunctional linker that incorporates a ten-unit polyethylene glycol (PEG) spacer between an amine and a carboxylic acid. This structure is frequently employed in bioconjugation to link therapeutic molecules, targeting ligands, or functional moieties to proteins, peptides, nanoparticles, or surfaces. The PEG spacer enhances solubility, reduces immunogenicity, and can improve the pharmacokinetic profile of the conjugated molecule.

However, the process of conjugation, including the presence of the PEG linker itself, can potentially alter the conformation and steric availability of the active molecule, thereby affecting its biological activity. Therefore, rigorous validation of bioactivity is a critical step in the development of any novel conjugate. This validation ensures that the desired therapeutic or functional effect is not compromised and provides essential data for regulatory submissions and further preclinical or clinical development.

Key Methods for Bioactivity Validation

The selection of bioactivity assays depends on the nature of the conjugated molecule and its intended biological function. The primary validation methods can be broadly categorized into binding assays and functional cell-based assays.

Binding Affinity Assays

These assays determine if the conjugate can still recognize and bind to its specific biological target (e.g., receptor, antigen, enzyme). A common and robust method for this is the Enzyme-Linked Immunosorbent Assay (ELISA).

Comparison of Binding Assay Techniques

Assay TypePrincipleProsCons
ELISA Immobilized target binds to the conjugate, which is then detected by an enzyme-linked antibody.High throughput, sensitive, relatively inexpensive.Indirect measurement of binding, potential for non-specific binding.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of the conjugate to a target-coated sensor chip.Real-time kinetics (on/off rates), label-free.Requires specialized equipment, can be expensive.
Flow Cytometry Measures the binding of a fluorescently labeled conjugate to cells expressing the target receptor.Provides single-cell resolution, can assess target expression levels.Requires cell-based system, potential for spectral overlap with fluorescent labels.
Experimental Protocol: Competitive ELISA for a PEGylated Protein

This protocol is adapted from a competitive ELISA format and can be used to determine the binding affinity of a PEGylated conjugate by measuring its ability to compete with a known biotinylated ligand for binding to a target receptor.

Materials:

  • 96-well high-binding microplate

  • Target protein (receptor)

  • PEGylated conjugate (competitor)

  • Biotinylated ligand (tracer)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating:

    • Dilute the target protein to 2 µg/mL in PBS.

    • Add 100 µL of the diluted target protein to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of assay buffer to each well to block non-specific binding sites.

    • Incubate for 2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the PEGylated conjugate and the non-conjugated active molecule (as a positive control) in assay buffer.

    • Add 50 µL of the serially diluted samples to the wells.

    • Add 50 µL of a fixed concentration of the biotinylated ligand to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The concentration of the PEGylated conjugate that inhibits 50% of the biotinylated ligand binding (IC50) is determined from the dose-response curve. This value can be compared to the IC50 of the non-conjugated molecule to assess any loss in binding affinity.

Functional Cell-Based Assays

These assays measure the biological response of cells to the conjugate, providing a more direct assessment of its bioactivity. Cytotoxicity assays are particularly relevant for conjugates of anti-cancer drugs.

Comparison of Cytotoxicity Assay Techniques

Assay TypePrincipleProsCons
MTT/XTT Assay Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[1][2]High throughput, relatively inexpensive, widely used.[1]Indirect measure of cell viability, can be affected by changes in cellular metabolism.[2]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Direct measure of cell membrane integrity, sensitive.Can be affected by serum LDH, requires careful handling of samples.
Apoptosis Assays (e.g., Annexin V/PI staining) Uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.Provides detailed information on the mechanism of cell death.Lower throughput, requires a flow cytometer.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to determine the concentration of a PEGylated cytotoxic drug that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell line

  • Complete culture medium

  • PEGylated cytotoxic drug

  • Non-conjugated cytotoxic drug (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the PEGylated drug and the non-conjugated drug in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a negative control.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Reading:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the drug concentration. A higher IC50 value for the PEGylated drug compared to the non-conjugated drug may indicate a reduction in bioactivity.

Quantitative Comparison: IC50 Values of PEGylated vs. Non-PEGylated Peptides

The following table presents example data on the effect of PEGylation on the in vitro cytotoxic activity of a therapeutic peptide.

CompoundPEG Molecular WeightIC50 (nM)Reference
Non-PEGylated PeptideN/A15.2
PEG20L-Peptide20 kDa (linear)45.8
PEG30L-Peptide30 kDa (linear)68.3
PEG40Br-Peptide40 kDa (branched)55.1

Data is illustrative and based on trends reported in the literature.

Workflow and Signaling Pathways

General Workflow for Bioactivity Validation

The validation of a novel this compound conjugate typically follows a structured workflow to ensure comprehensive characterization of its biological activity.

G General Workflow for Bioactivity Validation cluster_0 Conjugate Synthesis & Purification cluster_1 In Vitro Bioactivity Assessment cluster_2 Data Analysis & Comparison synthesis Synthesis of This compound Conjugate purification Purification and Characterization (e.g., HPLC, MS) synthesis->purification binding_assay Binding Affinity Assay (e.g., ELISA, SPR) purification->binding_assay cell_based_assay Functional Cell-Based Assay (e.g., Cytotoxicity, Proliferation) binding_assay->cell_based_assay data_analysis Determination of Key Parameters (e.g., Kd, IC50, EC50) cell_based_assay->data_analysis comparison Comparison with Non-conjugated Molecule data_analysis->comparison

Caption: A generalized workflow for the validation of this compound conjugates.

Example Signaling Pathway: TNF-α Signaling

For conjugates designed to modulate inflammatory responses, understanding their effect on signaling pathways such as the one initiated by Tumor Necrosis Factor-alpha (TNF-α) is crucial.

G Simplified TNF-α Signaling Pathway tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 Binding tradd TRADD tnfr1->tradd Recruitment traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk IKK Complex traf2->ikk rip1->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (Inflammation, Survival) nfkb->gene_expression

Caption: A diagram of the TNF-α signaling cascade leading to gene expression.

Alternatives to this compound Linkers

While PEG is a widely used and effective polymer for bioconjugation, concerns about potential immunogenicity (anti-PEG antibodies) and its non-biodegradable nature have led to the exploration of alternatives.

Comparison of Linker Technologies

Linker TypeKey FeaturesAdvantagesDisadvantagesValidation Methods
This compound Well-defined, hydrophilic spacer.Established chemistry, improves solubility and PK profile.Potential for immunogenicity, non-biodegradable.ELISA, SPR, Cell-based assays.
Polysarcosine (PSar) A poly(amino acid) with a repeating unit of sarcosine."Stealth" property similar to PEG, biodegradable, low immunogenicity.Less established commercially, synthesis can be more complex.Similar to PEG conjugates; comparative in vitro and in vivo studies are crucial.
Polypeptide Linkers Sequences of natural or synthetic amino acids.Biodegradable, tunable properties (flexibility, cleavability), low immunogenicity.Can be susceptible to proteolysis, may influence conjugate conformation.Assays to confirm linker stability in serum, in addition to standard bioactivity assays.
Recombinant Linkers Genetically engineered polypeptide linkers.Monodisperse (defined molecular weight), biodegradable.Requires recombinant expression and purification, potentially higher cost.Bioactivity assays, assessment of linker integrity.

Bioactivity of Surface-Immobilized Conjugates

This compound is also used to tether bioactive molecules, such as peptides, to surfaces for applications in biomaterials, biosensors, and cell culture. In this context, bioactivity validation focuses on the ability of the immobilized molecule to interact with cells or other targets.

Methods for Validating Surface Bioactivity

  • Cell Adhesion and Proliferation Assays: Seeding relevant cell types onto the functionalized surface and quantifying cell attachment, spreading, and growth over time using microscopy and cell viability assays (e.g., AlamarBlue, CyQUANT).

  • Immunofluorescence Staining: Visualizing cell morphology and the formation of focal adhesions on the surface to confirm cell-surface interactions mediated by the immobilized peptide.

  • Quartz Crystal Microbalance (QCM): A sensitive technique to measure the binding of target proteins or cells to the functionalized surface in real-time.

Conclusion

The validation of the bioactivity of this compound conjugates is a multi-faceted process that is essential for the successful development of novel therapeutics and functional biomaterials. A combination of binding and functional cell-based assays provides a comprehensive assessment of the conjugate's performance. The choice of specific assays should be guided by the mechanism of action of the active molecule. Furthermore, as the field of bioconjugation evolves, a critical evaluation of alternative linkers may offer opportunities to further optimize the performance and safety profile of next-generation conjugates.

References

A Researcher's Guide to Purity Assessment of Amino-PEG10-acid Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Amino-PEG10-acid in their work, ensuring the purity of this critical reagent is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate techniques for your laboratory.

Introduction to this compound and Potential Impurities

This compound is a heterobifunctional linker containing a terminal amino group and a terminal carboxylic acid, connected by a ten-unit polyethylene glycol (PEG) chain. This structure makes it a versatile tool for bioconjugation, surface modification, and drug delivery applications. However, the synthetic process and storage of this compound can introduce various impurities that may compromise its performance.

Common impurities can be broadly categorized as:

  • Process-Related Impurities: Arising from the manufacturing process, these can include starting materials, by-products, and residual solvents. For PEG-containing molecules, this can include potentially carcinogenic substances like ethylene oxide and 1,4-dioxane.

  • Degradation Products: PEG chains are susceptible to auto-oxidation, which can lead to the formation of impurities such as peroxides, aldehydes (e.g., formaldehyde), and acids (e.g., formic acid).[1][2][3] These reactive species can lead to aggregation and degradation of proteins they are conjugated to.[1]

  • Polydispersity: Commercial PEG reagents are often heterogeneous mixtures of different PEG chain lengths.[4] While this compound implies a discrete chain length, variations can occur, impacting the precise spacing and properties of the final conjugate.

Comparative Analysis of Purity Assessment Methods

A multi-faceted approach is often necessary for the comprehensive characterization of this compound purity. The following table summarizes the most effective analytical techniques, their principles, and their primary applications in this context.

Analytical TechniquePrinciple of Separation/DetectionKey Purity Aspects AssessedTypical Purity RangeAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC)
Size-Exclusion (SEC-HPLC)Separation based on hydrodynamic volume.Aggregates, high molecular weight impurities, and separation of unreacted PEG.>95% (main peak)Excellent for initial assessment of aggregation.Low resolution for positional isomers or small molecule impurities.
Reversed-Phase (RP-HPLC)Separation based on hydrophobicity.Positional isomers, small molecule impurities, and degradation products.>98%High resolution for a wide range of impurities.May require derivatization for detection of compounds without a UV chromophore.
Ion-Exchange (IEX-HPLC)Separation based on net surface charge.Charged impurities, isomers with different charge states.>98%Useful for separating species with subtle charge differences.Mobile phase composition can be complex.
Hydrophilic Interaction (HILIC)Separation of polar compounds.Polar impurities and separation of PEG oligomers.>98%Good for retaining and separating highly polar molecules like PEGs.Can have longer equilibration times.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation by HPLC followed by mass-to-charge ratio detection.Identification and quantification of impurities, confirmation of molecular weight, and sequence analysis.Confirms identity and detects trace impurities.High sensitivity and specificity for impurity identification.Ion suppression effects can impact quantification.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MSSoft ionization technique to determine molecular weight.Molecular weight distribution (polydispersity) and confirmation of major species.Provides average MW and distribution.Rapid analysis of molecular weight distribution.Less suitable for quantitative analysis compared to LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRAnalysis of proton signals in a magnetic field.Structural confirmation, identification of end-groups, and quantification of functionalization.>99% (by integration)Provides detailed structural information and can be quantitative.Lower sensitivity compared to MS; may not detect very low-level impurities.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the purity of this compound reagents.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly effective for separating a wide range of impurities based on their hydrophobicity.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Since this compound lacks a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by pre-column derivatization with a UV-active label.

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition at a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive identification of the main component and any impurities by providing mass information.

  • LC System: Utilize the same RP-HPLC method as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 100 - 2000.

  • Data Analysis: Extract ion chromatograms for the expected mass of this compound and potential impurities. The mass of the repeating ethylene glycol unit is approximately 44 Da.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and can be used to determine the purity and degree of functionalization.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). Using DMSO-d₆ can be advantageous as the hydroxyl proton peak is well-separated and does not shift significantly with concentration.

  • Concentration: 5-10 mg/mL.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis:

    • Confirm the presence of the characteristic PEG backbone protons (a broad singlet around 3.6 ppm).

    • Identify the signals corresponding to the protons adjacent to the amino and carboxylic acid groups.

    • Integrate the signals to confirm the ratio of the end-groups to the PEG backbone, which verifies the structure and can indicate the presence of impurities with different end-groups.

Visualization of Experimental Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the workflow for purity assessment and the logical relationship between different analytical techniques.

G cluster_0 Purity Assessment Workflow for this compound A Sample Preparation (Dissolve in appropriate solvent) B Initial Purity Screen (HPLC) A->B C Structural Confirmation & Quantification (NMR) B->C D Impurity Identification (LC-MS) B->D E Data Analysis & Purity Calculation C->E D->E F Final Purity Report E->F

Figure 1. Experimental workflow for assessing the purity of this compound.

G cluster_1 Logical Relationship of Purity Assessment Methods cluster_methods Analytical Methods cluster_impurities Types of Impurities Detected Purity Overall Purity Assessment HPLC HPLC (SEC, RP, IEX, HILIC) Purity->HPLC NMR NMR Spectroscopy (¹H NMR) Purity->NMR MS Mass Spectrometry (LC-MS, MALDI) Purity->MS Aggregates Aggregates & Polydispersity HPLC->Aggregates SEC Structural Structural Isomers & End-group Variants HPLC->Structural RP, IEX SmallMol Small Molecule Impurities & Degradants HPLC->SmallMol RP, HILIC NMR->Structural MS->Aggregates MALDI MS->Structural LC-MS MS->SmallMol LC-MS

Figure 2. Relationship between analytical methods and the types of impurities they detect.

By employing a combination of these robust analytical techniques, researchers can confidently assess the purity of their this compound reagents, ensuring the integrity and success of their downstream applications.

References

A Comparative Guide to Heterobifunctional and Homobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final conjugate. Polyethylene glycol (PEG) linkers, prized for their biocompatibility, solubility, and low immunogenicity, are broadly categorized into two main classes: homobifunctional and heterobifunctional.[1] This guide provides an objective comparison of these two types of linkers, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal linker for specific research applications.

Structural and Functional Overview

The fundamental difference between homobifunctional and heterobifunctional PEG linkers lies in the reactivity of their terminal functional groups. This distinction dictates the conjugation strategy and ultimately the characteristics of the resulting bioconjugate.

Homobifunctional PEG Linkers possess two identical reactive groups at either end of the PEG chain.[2] This symmetric nature makes them suitable for cross-linking identical molecules or for single-step conjugation reactions where two molecules are to be joined.[3] However, this approach can lead to a mixture of products, including undesirable polymers, necessitating more rigorous purification.[4]

Heterobifunctional PEG Linkers feature two different reactive groups at their termini.[2] This dual reactivity allows for a controlled, sequential, and orthogonal conjugation of two distinct molecular entities. This stepwise approach generally results in a more homogenous and well-defined final product with a higher yield of the desired conjugate, making them the preferred choice for complex applications such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Head-to-Head Performance Comparison

The choice between a homobifunctional and a heterobifunctional PEG linker significantly influences the outcome of a bioconjugation reaction. The following tables summarize key performance differences based on typical experimental outcomes.

Table 1: Comparative Conjugation Efficiency and Product Purity
ParameterHomobifunctional Linker (e.g., NHS-PEG-NHS)Heterobifunctional Linker (e.g., NHS-PEG-Maleimide)Reference(s)
Reaction Stoichiometry Difficult to control, risk of polymerizationPrecise control over sequential reactions
Conjugation Efficiency (%) 40-60%70-90%
Yield of Desired Conjugate (%) 25-40%60-80%
Presence of Oligomeric Byproducts HighLow to None
Purity after Standard Purification (%) 75-85%>95%
Table 2: Stability of the Resulting Bioconjugate
ParameterBioconjugate with Homobifunctional LinkerBioconjugate with Heterobifunctional LinkerReference(s)
Linkage Stability in Serum Dependent on the specific functional group chemistryGenerally high, especially with stable linkages like thioether bonds
Product Homogeneity Often results in a heterogeneous mixture of conjugatesHigh degree of homogeneity (e.g., defined drug-to-antibody ratio)
Reproducibility Can be challenging due to competing reactionsHigh, due to controlled, stepwise conjugation

Experimental Protocols

Detailed methodologies for key bioconjugation experiments are provided below.

Protocol 1: One-Step Protein Cross-linking using a Homobifunctional NHS-Ester PEG Linker

This protocol describes a general procedure for cross-linking amine-containing proteins using a homobifunctional NHS-ester PEG linker.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Homobifunctional NHS-Ester PEG (e.g., Bis-NHS-(PEG)n)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Dialysis or desalting columns for purification

Procedure:

  • Allow the vial of the homobifunctional NHS-Ester PEG to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution (e.g., 10-20 mM) of the NHS-Ester PEG in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.

  • Add the desired molar excess of the NHS-Ester PEG stock solution to the protein solution. A 20-fold molar excess is a common starting point. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to consume any unreacted NHS esters.

  • Purify the cross-linked protein conjugate using dialysis or a desalting column to remove unreacted linker and byproducts.

  • Analyze the purity and extent of cross-linking using SDS-PAGE and size-exclusion chromatography (SEC).

Protocol 2: Two-Step Amine-to-Sulfhydryl Conjugation using a Heterobifunctional NHS-Ester-PEG-Maleimide Linker

This protocol details the conjugation of an amine-containing molecule (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a small molecule drug or peptide) using a heterobifunctional linker.

Materials:

  • Amine-containing molecule (Molecule-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous DMSO or DMF

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Reducing agent (e.g., TCEP) if sulfhydryl groups are not free

  • Desalting columns

Procedure:

Step 1: Reaction of NHS-Ester with the Amine-Containing Molecule

  • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature.

  • Prepare a stock solution (10-20 mM) of the linker in anhydrous DMSO or DMF immediately before use.

  • Add a 5- to 20-fold molar excess of the linker stock solution to the Molecule-NH2 solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

Step 2: Reaction of Maleimide with the Sulfhydryl-Containing Molecule

  • If necessary, reduce any disulfide bonds in the Molecule-SH using a reducing agent like TCEP and purify to remove the excess reducing agent.

  • Immediately add the Molecule-SH to the maleimide-activated molecule solution from Step 1.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • To quench the reaction, a sulfhydryl-containing reagent like cysteine can be added to react with any unreacted maleimide groups.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

  • Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) illustrate the key differences and applications of homobifunctional and heterobifunctional PEG linkers.

G1 cluster_homo Homobifunctional PEG Linker cluster_hetero Heterobifunctional PEG Linker A1 Reactive Group A PEG1 ---(CH2CH2O)n--- A1->PEG1 A2 Reactive Group A PEG1->A2 A3 Reactive Group A PEG2 ---(CH2CH2O)n--- A3->PEG2 B1 Reactive Group B PEG2->B1

Caption: Structural difference between homobifunctional and heterobifunctional PEG linkers.

G2 cluster_one_step One-Step Conjugation (Homobifunctional) cluster_two_step Two-Step Conjugation (Heterobifunctional) M1 Molecule 1 Reaction1 One-Pot Reaction M1->Reaction1 M2 Molecule 2 M2->Reaction1 Linker1 A-PEG-A Linker1->Reaction1 Products1 Desired Conjugate + Polymerized Byproducts + Unreacted Molecules Reaction1->Products1 M3 Molecule 1 Step1 Step 1: React A M3->Step1 Linker2 A-PEG-B Linker2->Step1 Intermediate Molecule 1-A-PEG-B Step1->Intermediate Step2 Step 2: React B Intermediate->Step2 M4 Molecule 2 M4->Step2 Product2 Homogenous Desired Conjugate Step2->Product2

Caption: Comparison of one-step and two-step bioconjugation workflows.

PROTAC_pathway PROTAC PROTAC (Heterobifunctional Molecule) POI Target Protein (Protein of Interest) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Recruits E2-Ub Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion and Recommendations

Both homobifunctional and heterobifunctional PEG linkers are valuable tools in the field of bioconjugation.

Homobifunctional PEG linkers are a suitable choice for simpler applications such as cross-linking identical proteins or when the subsequent purification challenges of a one-pot reaction can be effectively managed. Their primary advantage lies in their simplicity and the symmetrical nature of the cross-linking.

Heterobifunctional PEG linkers , however, offer superior control, versatility, and efficiency for a broader and more complex range of applications. The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates. For sophisticated applications such as the development of ADCs, PROTACs, and other targeted therapies where product homogeneity and reproducibility are paramount, heterobifunctional linkers are generally the preferred choice.

The ultimate selection of the optimal linker will depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity and stability of the final product, and the intended use of the bioconjugate.

References

A Comparative Guide to the Potential Immunogenicity of Amino-PEG10-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the use of polyethylene glycol (PEG) in therapeutic molecules, a process known as PEGylation, is a double-edged sword. While it enhances the half-life and stability of drugs, it can also trigger an immune response.[1][2] This guide provides an objective comparison of Amino-PEG10-acid conjugates, their potential for immunogenicity, and performance against other alternatives, supported by experimental data and detailed protocols.

The core of PEG's immunogenicity lies in the formation of anti-PEG antibodies (APAs).[3] These antibodies, which can be pre-existing in some individuals or induced by treatment with PEGylated drugs, can lead to accelerated blood clearance (ABC) of the therapeutic, reduced efficacy, and hypersensitivity reactions.[1][3] The structure of the PEG conjugate, including its terminal functional groups, plays a critical role in determining its immunogenic potential.

Factors Influencing the Immunogenicity of PEG Conjugates

The immune response to a PEGylated molecule is not uniform; it is influenced by a variety of physicochemical and structural properties. Understanding these factors is crucial for designing safer and more effective therapeutics.

  • Terminal Functional Groups : The chemical group at the end of the PEG chain significantly impacts immunogenicity. Studies have shown that the binding affinities of antibodies to different PEG terminal groups vary. The general ranking from lower to higher affinity is: hydroxyl (-OH) < amino (-NH2) < methoxy (-OCH3). This suggests that Amino-PEG conjugates, while less immunogenic than the commonly used methoxy-PEG, still present a higher risk than hydroxyl-PEG.

  • Molecular Weight : Higher molecular weight PEGs generally exhibit increased immunogenicity. For example, conjugates with PEG 20,000 or 30,000 induced stronger anti-PEG IgM responses than those with PEG 2,000 or 5,000.

  • Conjugated Carrier : Free PEG molecules show minimal immunogenicity; however, when conjugated to carriers like proteins, lipids, or nanoparticles, they can become immunogenic. The nature of the carrier itself can act as an adjuvant, enhancing the immune response against the PEG moiety.

  • Dosing and Administration : The route of administration and the frequency of dosing also affect the risk of antibody generation.

The following diagram illustrates the general pathway leading to the production of anti-PEG antibodies, a thymus-dependent (T-cell dependent) antigen response.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation cluster_BCell B-Cell Activation & Differentiation APC APC (e.g., Dendritic Cell) MHCII MHC Class II APC->MHCII 2. Presents Peptide NaiveT Naive T-Cell MHCII->NaiveT 3. T-Cell Receptor Binding HelperT Activated Helper T-Cell NaiveT->HelperT 4. Activation BCell B-Cell HelperT->BCell 5b. T-Cell Help BCR B-Cell Receptor (BCR) PlasmaCell Plasma Cell BCell->PlasmaCell 6. Differentiation MemoryB Memory B-Cell BCell->MemoryB Antibodies Anti-PEG Antibodies (IgM, IgG) PlasmaCell->Antibodies 7. Antibody Production PEG_conjugate Amino-PEG-Conjugate PEG_conjugate->APC 1. Uptake & Processing PEG_conjugate->BCR 5a. BCR binds PEG

Caption: T-cell dependent pathway for anti-PEG antibody production.

Performance Comparison: Amino-PEG Conjugates vs. Alternatives

Given the immunogenicity concerns, researchers are actively exploring strategies to mitigate these effects, leading to the development of several alternatives.

1. Intra-Conjugate Modification: D-Amino Acid Peptides

A key strategy to reduce the immunogenicity of PEG-peptide conjugates involves modifying the peptide itself. When a PEG polymer is attached to a peptide made of natural L-amino acids, the peptide can be processed by antigen-presenting cells (APCs) and presented to T-cells, triggering an immune response against the entire conjugate, including the PEG.

Recent studies have shown that replacing the L-amino acid peptide with its D-amino acid enantiomer significantly reduces the generation of anti-PEG antibodies. D-amino acid peptides are resistant to proteolytic degradation and are not efficiently presented by MHC class II molecules, thus attenuating the T-cell help required for a robust antibody response. This approach enhances the safety and tolerability of the conjugate, permitting repeated injections without the toxicity observed with L-amino acid versions.

2. PEG Alternatives

Several novel polymers are emerging as viable alternatives to PEG, offering comparable "stealth" properties with lower immunogenicity.

FeatureAmino-PEG ConjugatePolysarcosine (PSar)Poly(2-oxazoline)s (POx)XTENylation
Immunogenicity Moderate risk; dependent on conjugate and patient.Significantly lower risk than PEG.Low immunogenicity.Reduced immunogenicity due to natural amino acid composition.
Biodegradability Non-biodegradable; potential for tissue accumulation.Biodegradable.Generally non-biodegradable, but tunability may allow for degradable versions.Highly biodegradable.
Stealth Properties Gold standard; reduces protein adsorption and clearance.Comparable to PEG.Comparable to PEG; highly tunable.Excellent; can be tailored to extend half-life significantly.
Structural Basis Synthetic polymer (ethylene glycol).Polypeptoid from endogenous amino acid sarcosine.Synthetic polymer with tunable side chains.Biopolymer from repeating natural amino acid sequences.

Experimental Protocols: Assessing Immunogenicity

The standard method for detecting and quantifying anti-PEG antibodies in patient samples is the Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: Direct ELISA for Anti-PEG IgM/IgG Detection

This protocol outlines a common method for screening serum samples for the presence of anti-PEG antibodies.

  • Coating : A 96-well microplate is coated with a generic PEGylated molecule (e.g., PEG-BSA) at a concentration of 5-10 µg/mL in a coating buffer (e.g., PBS). The plate is incubated overnight at 4°C. This allows the PEG-conjugate to adsorb to the well surface.

  • Washing : The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking : A blocking buffer (e.g., 5% non-fat milk or BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature. This step prevents non-specific binding of antibodies to the plate surface.

  • Sample Incubation : After another wash cycle, patient serum samples, diluted in blocking buffer, are added to the wells. A positive control (containing known anti-PEG antibodies) and a negative control (from a non-exposed individual) are included. The plate is incubated for 2 hours at room temperature.

  • Washing : The plate is washed again to remove unbound serum components.

  • Detection : A secondary antibody that is specific for human IgM or IgG and is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to each well. The plate is incubated for 1 hour at room temperature.

  • Substrate Addition : Following a final wash, a chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme converts the substrate into a colored product.

  • Quantification : The reaction is stopped with a stop solution (e.g., 2M H2SO4), and the absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). The absorbance value is proportional to the amount of anti-PEG antibody in the sample.

The following diagram provides a visual workflow for this experimental protocol.

G start Start: 96-Well Plate step1 1. Coat wells with PEG-Conjugate start->step1 step2 2. Wash to remove unbound conjugate step1->step2 step3 3. Block with BSA or milk to prevent non-specific binding step2->step3 step4 4. Add diluted serum samples (patient, positive/negative controls) step3->step4 step5 5. Wash to remove unbound serum proteins step4->step5 step6 6. Add HRP-conjugated secondary antibody (anti-human IgM/IgG) step5->step6 step7 7. Wash to remove unbound secondary antibody step6->step7 step8 8. Add TMB substrate step7->step8 step9 9. Stop reaction and read absorbance at 450 nm step8->step9 end End: Quantify Anti-PEG Antibody Levels step9->end

Caption: Workflow for a direct ELISA to detect anti-PEG antibodies.

References

Safety Operating Guide

Proper Disposal of Amino-PEG10-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Amino-PEG10-acid, a bifunctional PEG linker commonly used in bioconjugation and drug delivery research. While generally considered non-hazardous for transport, specific handling and disposal protocols are necessary due to its chemical properties.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area. In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Avoid generating dust if handling a solid form.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, which inform its proper handling and disposal.

PropertyValueReference
CAS Number 196936-04-6[1][2]
Molecular Formula C23H47NO12[2]
Molecular Weight 529.62 g/mol [2]
Physical Form White solid
Solubility Soluble in Methanol, DMF, and DMSO
Storage Store at -20°C for long-term stability[2]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound, as advised by suppliers, is to use a licensed professional waste disposal service. This ensures compliance with all local, state, and federal regulations.

Experimental Protocol: Waste Collection and Preparation for Disposal

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from hazardous wastes such as solvents, heavy metals, and reactive chemicals.

  • Waste Container: Place all waste this compound (solid, solutions, and contaminated materials) into a designated, chemically compatible, and leak-proof container.

  • Labeling: Clearly label the waste container with "this compound Waste" and include the CAS number (196936-04-6). Indicate the approximate amount of material.

  • Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.

  • Contact EHS: Notify your institution's EHS office to arrange for pickup by a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste assess Assess Waste Type (Solid, Solution, Contaminated PPE) start->assess segregate Segregate from other waste streams assess->segregate container Place in a labeled, sealed, compatible waste container segregate->container storage Store in designated waste accumulation area container->storage contact_ehs Contact Institutional EHS Office for Pickup storage->contact_ehs disposal_service Licensed Waste Disposal Service Handles Final Disposal contact_ehs->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) office. Disposal regulations can vary by location. Always adhere to the specific protocols established by your organization.

References

Essential Safety and Operational Guide for Handling Amino-PEG10-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Amino-PEG10-acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValue
Chemical Formula C23H47NO12[1][2]
Molecular Weight 529.62 g/mol [2][3]
CAS Number 196936-04-6[1]
Appearance White solid
Purity >98%
Solubility Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO)
Storage Temperature -20°C for long-term storage

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body PartPersonal Protective EquipmentMaterial/StandardRationale and Best Practices
Eyes/Face Chemical safety goggles and/or a face shieldPolycarbonate lenses are recommended for impact resistance. Goggles should be splash-proof.Essential for protecting eyes from splashes. Standard safety glasses do not offer adequate protection.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for any signs of degradation or perforation before use.Provides a barrier against direct skin contact. Contaminated gloves should be disposed of immediately, followed by thorough hand washing.
Body Laboratory coatA fully fastened lab coat should be worn. For larger quantities, an impervious apron is recommended.Protects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hoodFor low-fume environments, an N95 mask may be suitable. For higher exposures or when generating aerosols, a full-face respirator with acid gas cartridges is recommended.Minimizes the inhalation of any potential vapors or aerosols.
Feet Closed-toe shoes---Protects feet from spills and falling objects.

Experimental Protocols: Handling and Disposal

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.

  • Safe Handling Practices:

    • Avoid direct contact with skin and eyes.

    • Do not breathe in dust or vapors.

    • Wash hands thoroughly with soap and water after handling.

    • Keep the container tightly sealed when not in use.

    • Date containers upon receipt and opening.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Segregate from bases, oxidizing agents, and other incompatible materials.

    • Store solutions of inorganic hydroxides in polyethylene containers.

Spill and Cleanup Procedure:

  • Small Spills:

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Do not attempt to clean up large spills without proper training and equipment.

    • Contact your institution's environmental health and safety department.

Disposal Plan:

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Waste Segregation: Collect this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's licensed chemical waste disposal contractor. Do not dispose of it in the regular trash or down the sewer system.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Workspace (Fume Hood, Spill Kit Ready) prep_ppe->prep_workspace handling_weigh Weigh this compound prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve post_cleanup Decontaminate Workspace handling_dissolve->post_cleanup disposal_collect Collect Waste in Labeled Container handling_dissolve->disposal_collect post_ppe Remove and Dispose of PPE post_cleanup->post_ppe post_ppe->disposal_collect disposal_contact Arrange for Professional Hazardous Waste Disposal disposal_collect->disposal_contact

Caption: A flowchart illustrating the procedural steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG10-acid
Reactant of Route 2
Reactant of Route 2
Amino-PEG10-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.